molecular formula C10H18F2N2O2 B1381887 tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate CAS No. 1818847-71-0

tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate

Número de catálogo: B1381887
Número CAS: 1818847-71-0
Peso molecular: 236.26 g/mol
Clave InChI: AFLLUKJZXKYRRU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate is a useful research compound. Its molecular formula is C10H18F2N2O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)13-7-4-14(5-7)6-8(11)12/h7-8H,4-6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLLUKJZXKYRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135639
Record name Carbamic acid, N-[1-(2,2-difluoroethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818847-71-0
Record name Carbamic acid, N-[1-(2,2-difluoroethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2,2-difluoroethyl)-3-azetidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1818847-71-0

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate, a fluorinated azetidine derivative, has emerged as a valuable building block, particularly in the burgeoning field of targeted protein degradation. Its distinct combination of a strained azetidine ring, a metabolically robust difluoroethyl group, and a versatile Boc-protected amine makes it a sought-after intermediate for the synthesis of complex bioactive molecules, including Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, a detailed synthesis methodology, applications in drug development, and essential safety and handling protocols.

Chemical Properties and Identification

tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate is a white to off-white solid at room temperature.[1] The presence of the difluoroethyl group significantly influences its polarity and metabolic stability, while the Boc-protecting group allows for selective deprotection and further functionalization of the azetidine-3-amine.

PropertyValueSource
CAS Number 1818847-71-0[1]
Molecular Formula C10H18F2N2O2[1]
Molecular Weight 236.26 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥97%[1]
Storage Room temperature[1]

Synthesis and Mechanism

The synthesis of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate is a multi-step process that begins with the readily available precursor, tert-butyl N-(azetidin-3-yl)carbamate. The key transformation is the N-alkylation of the azetidine ring with a suitable 2,2-difluoroethylating agent.

Synthesis of the Precursor: tert-Butyl N-(azetidin-3-yl)carbamate

The synthesis of the Boc-protected azetidine precursor is a critical first step. A common and efficient method involves the reaction of 1-benzhydrylazetidin-3-amine with di-tert-butyl dicarbonate (Boc)₂O, followed by debenzylation.

Experimental Protocol:

  • Boc Protection: To a solution of 1-benzhydrylazetidin-3-amine in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine (TEA). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: After completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate.

  • Debenzylation: The benzhydryl protecting group is removed by catalytic hydrogenation. Dissolve the product from the previous step in a solvent like methanol or ethanol, add a palladium on carbon (Pd/C) catalyst, and subject the mixture to a hydrogen atmosphere.

  • Final Isolation: Upon completion of the debenzylation, the catalyst is filtered off, and the solvent is removed in vacuo to afford tert-butyl N-(azetidin-3-yl)carbamate.

N-alkylation with a 2,2-Difluoroethylating Agent

The final step involves the nucleophilic substitution of the azetidine nitrogen onto a 2,2-difluoroethyl electrophile. A common reagent for this transformation is 2,2-difluoroethyl trifluoromethanesulfonate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl N-(azetidin-3-yl)carbamate in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Reagents: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to the solution. Cool the mixture in an ice bath.

  • Alkylation: Slowly add 2,2-difluoroethyl trifluoromethanesulfonate to the reaction mixture. Allow the reaction to warm to room temperature and stir until completion.

  • Purification: The reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product, tert-butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate.

Reaction Mechanism:

The synthesis hinges on two key reactions: the protection of the exocyclic amine with a Boc group and the subsequent N-alkylation of the azetidine ring. The Boc protection proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. The N-alkylation is a standard SN2 reaction where the secondary amine of the azetidine ring acts as a nucleophile, attacking the electrophilic carbon of the 2,2-difluoroethyl triflate and displacing the triflate leaving group.

Synthesis_Pathway cluster_0 Step 1: Boc Protection & Debenzylation cluster_1 Step 2: N-Difluoroethylation 1-Benzhydrylazetidin-3-amine 1-Benzhydrylazetidin-3-amine Intermediate_1 tert-Butyl N-(1-benzhydrylazetidin-3-yl)carbamate 1-Benzhydrylazetidin-3-amine->Intermediate_1 Protection Boc_Anhydride (Boc)₂O Boc_Anhydride->Intermediate_1 Precursor tert-Butyl N-(azetidin-3-yl)carbamate Intermediate_1->Precursor Debenzylation H2_PdC H₂, Pd/C H2_PdC->Precursor Final_Product tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate Precursor->Final_Product N-Alkylation (SN2) Difluoroethyl_Triflate 2,2-Difluoroethyl Trifluoromethanesulfonate Difluoroethyl_Triflate->Final_Product

Caption: Synthetic pathway to the target compound.

Applications in Drug Discovery

The primary application of tert-butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate is as a specialized building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The azetidine ring, being a strained, sp³-rich scaffold, can improve the aqueous solubility and metabolic stability of a drug candidate.[2] The difluoroethyl group is a bioisostere for an ethyl group but with altered electronic properties and increased metabolic stability due to the strong C-F bonds. This modification can enhance binding affinity and reduce off-target effects.

In the context of PROTACs, this building block is typically incorporated into the linker region that connects the target protein-binding ligand to the E3 ligase-binding ligand. After deprotection of the Boc group, the resulting primary amine serves as a handle for conjugation to other parts of the PROTAC molecule.

PROTAC_Structure Target_Ligand Target Protein Binding Ligand Linker Linker Target_Ligand->Linker E3_Ligase_Ligand E3 Ligase Binding Ligand Linker->E3_Ligase_Ligand Building_Block tert-Butyl N-[1-(2,2-difluoroethyl) azetidin-3-yl]carbamate (after deprotection) Building_Block->Linker Incorporated into

Sources

An In-Depth Technical Guide to the Structure and Characterization of Difluoroethyl Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, structure, and characterization of difluoroethyl azetidine compounds. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable scaffold in their work. The narrative is structured to provide not only methodologies but also the underlying scientific rationale for experimental choices, ensuring a deep and practical understanding of this unique chemical class.

Section 1: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent motifs in drug discovery.[1] Their value stems from a unique combination of properties:

  • sp³-Rich Character: In an era where new drug candidates often suffer from "molecular flatness," the three-dimensional nature of the azetidine ring is highly desirable for improving target engagement and exploring novel chemical space.

  • Improved Physicochemical Properties: Compared to their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines can confer enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability to a parent molecule.[1]

  • Structural Rigidity and Vectorial Control: The inherent ring strain of the azetidine core provides a degree of conformational rigidity, which can be advantageous for locking in a bioactive conformation.[2] The substituents on the ring project into distinct vectors, offering precise control over the orientation of functional groups.

Despite these advantages, the synthesis of azetidines can be challenging due to this same ring strain, requiring specialized synthetic methodologies to overcome the activation barrier to ring formation.[2]

Section 2: Strategic Fluorination: The Impact of the Difluoroethyl Group

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to modulate a wide range of properties. The difluoroethyl group (–CH₂CHF₂) is a particularly interesting substituent for several reasons:

  • Basicity (pKa) Attenuation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the azetidine nitrogen. This is a critical feature, as high basicity is often linked to off-target effects, such as hERG channel inhibition.[3]

  • Lipophilicity Modulation: The difluoroethyl group can act as a bioisostere for other functionalities, subtly altering lipophilicity (LogP) and membrane permeability to optimize a drug's pharmacokinetic profile.

  • Metabolic Stability: The C-F bond is exceptionally strong. Introducing a difluoroethyl group can block sites of oxidative metabolism, thereby increasing the half-life of a compound.

By combining the desirable properties of the azetidine scaffold with the strategic benefits of difluoroethyl substitution, chemists can create novel molecular entities with potentially superior drug-like properties.

Section 3: Constructing the Target Scaffold: A Proposed Synthetic Strategy

While numerous methods exist for synthesizing the azetidine ring, a common and reliable strategy for preparing N-substituted derivatives is through the direct alkylation of the parent heterocycle.[4][5] For the synthesis of 1-(2,2-difluoroethyl)azetidine , a robust approach involves the nucleophilic substitution of azetidine with a suitable 2,2-difluoroethyl electrophile.

The causality for this choice is rooted in efficiency and the availability of starting materials. Azetidine itself is commercially available, and 2,2-difluoroethyl triflate is a potent electrophile that can be readily prepared from 2,2-difluoroethanol. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to prevent side reactions and to neutralize the triflic acid generated during the reaction.

Azetidine Azetidine Reaction_Vessel Nucleophilic Substitution (DCM, 0°C to RT) Azetidine->Reaction_Vessel DFE_Triflate 2,2-Difluoroethyl Triflate DFE_Triflate->Reaction_Vessel DIPEA DIPEA (Base) DIPEA->Reaction_Vessel Product 1-(2,2-Difluoroethyl)azetidine Reaction_Vessel->Product Workup & Purification

Caption: Proposed synthetic pathway for 1-(2,2-difluoroethyl)azetidine.

Section 4: Unveiling the Structure: A Multi-Technique Characterization Workflow

Confirming the structure of a novel compound like 1-(2,2-difluoroethyl)azetidine requires a coordinated analytical approach. Each technique provides a unique piece of the puzzle, and together they create a self-validating system for structural elucidation.

Start Purified Compound MS Mass Spectrometry (MS) Confirms Molecular Weight Start->MS NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) Determines Connectivity Start->NMR End Structure Confirmed MS->End XRay X-ray Crystallography (If crystal forms) Confirms Absolute Structure NMR->XRay Optional NMR->End XRay->End

Caption: A logical workflow for the structural characterization of novel compounds.

The First Pass: Mass Spectrometry (MS)

The initial step is to confirm that the reaction produced a compound of the correct molecular weight. For 1-(2,2-difluoroethyl)azetidine (C₅H₉F₂N), the expected exact mass is 121.0703.

  • Expected Ionization: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 122.0781.

  • Fragmentation Analysis: Tandem MS (MS/MS) would be used to probe the structure. The most logical and lowest-energy fragmentation pathway for N-alkylated amines is alpha-cleavage , where the bond adjacent to the nitrogen is broken.[1][6] This would result in the loss of the difluoroethyl radical, leading to a stable azetidinyl cation. Another possibility is the cleavage within the ring itself. The presence of these specific fragments provides strong evidence for the proposed connectivity.

The Detailed Blueprint: Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule.[7] For a difluoroethyl azetidine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹⁹F NMR: Given its 100% natural abundance and high sensitivity, ¹⁹F NMR is a crucial and straightforward experiment.[8][9]

  • Expected Spectrum: A single resonance is expected for the two equivalent fluorine atoms. This resonance will be split by the adjacent proton (geminal coupling, ²JHF) and the two protons on the neighboring carbon (vicinal coupling, ³JHF). The resulting pattern will be a triplet of doublets (td) . The chemical shift is expected in the range of -80 to -140 ppm (relative to CFCl₃), characteristic of a -CHF₂ group.[9]

¹H NMR: The proton spectrum provides a detailed map of the C-H framework.

  • -CHF₂ Proton: This proton will appear as a triplet of triplets (tt) due to coupling to the two geminal fluorine atoms (a large ²JHF coupling, ~55-60 Hz) and the two vicinal protons of the -CH₂- group (a smaller ³JHH coupling, ~5-10 Hz).

  • Azetidine Protons: The protons on the azetidine ring will show characteristic shifts and couplings. The protons alpha to the nitrogen (C2/C4) will be deshielded compared to the proton at C3.

¹³C NMR: The ¹³C spectrum confirms the number of unique carbon environments.

  • -CHF₂ Carbon: This carbon will be observed as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF, typically 230-250 Hz).

  • -CH₂- (ethyl) Carbon: This carbon will also be split into a triplet by the two adjacent fluorine atoms (²JCF, ~20-30 Hz). This two-bond C-F coupling is a key diagnostic feature.

Predicted NMR Data for 1-(2,2-difluoroethyl)azetidine
Nucleus Position Predicted δ (ppm) Predicted Multiplicity & J (Hz)
¹⁹F-CHF₂-115.0td, ²JHF ≈ 57 Hz, ³JHH ≈ 15 Hz
¹H-CHF₂ (1H)5.80tt, ²JHF ≈ 57 Hz, ³JHH ≈ 4 Hz
N-CH ₂-CHF₂ (2H)2.95td, ³JHH ≈ 15 Hz, ³JHH ≈ 4 Hz
CH ₂ (ring, 4H)3.20t, ³JHH ≈ 7 Hz
CH ₂ (ring, 2H)2.10quint, ³JHH ≈ 7 Hz
¹³C-C HF₂115.0t, ¹JCF ≈ 240 Hz
N-C H₂-CHF₂55.0t, ²JCF ≈ 25 Hz
C H₂ (ring, C2/C4)58.0s
C H₂ (ring, C3)18.0t, ³JCF ≈ 4 Hz

Note: These are predicted values based on established principles. Actual values may vary depending on solvent and experimental conditions.[3][9][10]

The Definitive Proof: Single-Crystal X-ray Diffraction

When unambiguous proof of structure, including stereochemistry and solid-state conformation, is required, single-crystal X-ray diffraction is the gold standard.[11]

  • The Goal: To grow a single, high-quality crystal of the compound. This is often the most challenging step.

  • The Insight: If successful, this technique provides a 3D model of the molecule, confirming bond lengths, bond angles, and the puckering of the azetidine ring. It definitively validates the connectivity established by NMR and MS.

Section 5: Experimental Protocols

The following are generalized, step-by-step protocols for the characterization techniques described above.

Protocol: Mass Spectrometry (High-Resolution)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Calibrate the instrument immediately prior to analysis.

  • Full Scan Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

  • Verification: Confirm that the measured mass of the most abundant peak matches the theoretical exact mass of C₅H₁₀F₂N⁺ (122.0781) within a 5 ppm mass tolerance.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 122.08) in the ion trap or collision cell.

  • Fragmentation: Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Analysis: Analyze the resulting product ion spectrum, looking for characteristic fragments corresponding to alpha-cleavage and other predicted pathways.

Protocol: Multinuclear NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-10 ppm).

    • Integrate all peaks and set the reference (e.g., TMS at 0.00 ppm or residual solvent peak).

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel or use a multinuclear probe.

    • Acquire a standard one-dimensional fluorine spectrum. A wide spectral width (e.g., -250 to 50 ppm) is recommended initially.

    • Set the reference using an external or internal standard (e.g., CFCl₃ at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

    • An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Measure chemical shifts (δ) and coupling constants (J) for all signals and compare them against the predicted values and known literature for similar structures.

Section 6: Conclusion and Future Outlook

The difluoroethyl azetidine scaffold represents a powerful combination of a three-dimensional core with a functionality known to enhance key drug-like properties. A thorough understanding of its synthesis and, critically, its detailed structural characterization is paramount for its successful application in drug discovery programs. The multi-technique workflow described herein—leveraging the strengths of mass spectrometry, multinuclear NMR, and X-ray crystallography—provides a robust, self-validating system for confirming the identity and structure of these valuable compounds. By understanding the "why" behind the expected analytical signatures, researchers can confidently design, synthesize, and characterize the next generation of innovative therapeutics built upon this promising scaffold.

References

Sources

The Strategic Impact of Fluorination on the Physicochemical Properties of Azetidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold and the Transformative Power of Fluorine

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as valuable scaffolds in modern medicinal chemistry. Their inherent structural rigidity, three-dimensional character, and ability to serve as versatile synthetic intermediates have led to their incorporation into a growing number of clinical candidates and marketed drugs. The compact nature of the azetidine ring allows for precise vectoral projection of substituents into binding pockets, often leading to improved ligand efficiency. However, the optimization of drug candidates containing this motif requires a nuanced understanding of how to modulate their physicochemical properties to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles.

Strategic fluorination has become an indispensable tool for fine-tuning the properties of bioactive molecules. The unique electronic nature of fluorine, being the most electronegative element, allows it to exert profound effects on the local molecular environment. When incorporated into the azetidine ring, fluorine can dramatically alter key physicochemical parameters such as basicity (pKa), lipophilicity (LogP), metabolic stability, and conformational preference. This guide provides an in-depth exploration of these effects, offering both theoretical insights and practical, field-proven experimental protocols for their evaluation. Our focus is to empower researchers, scientists, and drug development professionals to harness the full potential of fluorinated azetidines in their quest for novel therapeutics.

Section 1: Basicity (pKa) Modulation - Taming the Azetidine Nitrogen

The basicity of the azetidine nitrogen is a critical parameter influencing a molecule's solubility, cell permeability, and potential for off-target interactions, particularly with aminergic GPCRs and ion channels. Fluorination provides a powerful and predictable means of attenuating this basicity.

The Underlying Principle: The Inductive Effect

The introduction of one or more fluorine atoms onto the azetidine ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the carbocyclic framework, reducing the electron density on the nitrogen atom. Consequently, the lone pair of electrons on the nitrogen becomes less available for protonation, resulting in a lower pKa value (i.e., reduced basicity). The magnitude of this pKa depression is dependent on the number of fluorine atoms and their proximity to the nitrogen. For instance, fluorination at the C3 position has a more pronounced effect than at a more distant position. Gem-difluorination at the C3 position (3,3-difluoroazetidine) leads to a more significant pKa reduction than monofluorination.

Data Presentation: The Impact of Fluorination on Azetidine pKa

The following table summarizes the experimentally determined pKa values for azetidine and its fluorinated derivatives, illustrating the predictable nature of this physicochemical modulation.

Compound NameStructurepKaΔpKa (vs. Azetidine)Reference
Azetidine11.29-
3-Fluoroazetidine8.73-2.56
3,3-Difluoroazetidine6.45-4.84
Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is the gold-standard method for the accurate determination of pKa values. It relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Methodology Rationale: This method directly measures the buffering capacity of the ionizable group (the azetidine nitrogen) against a strong acid or base. The inflection point of the resulting titration curve corresponds to the pKa. This approach is robust, reproducible, and provides a direct thermodynamic measurement of the ionization constant.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mM solution of the fluorinated azetidine derivative in deionized water or a suitable co-solvent if solubility is limited.

  • Titration Setup: Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration Process:

    • For basic compounds like azetidines, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, ensuring the reading has stabilized.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • Determine the equivalence point, which is the point of steepest slope on the titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the azetidine has been protonated.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Prepare 1 mM Azetidine Derivative Solution B Calibrate pH Meter with Standard Buffers (pH 4, 7, 10) A->B C Titrate with Standardized 0.1 M HCl B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point (Steepest Slope) E->F G Identify Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (LogP/LogD) - Navigating the Hydrophilic-Lipophilic Balance

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount property in drug design. It profoundly influences a compound's absorption, membrane permeability, metabolic clearance, and potential for toxicity. The effect of fluorination on the lipophilicity of azetidines is more complex and less predictable than its effect on pKa.

The Dual Nature of Fluorine's Influence on Lipophilicity

Fluorine's impact on lipophilicity is a delicate balance of opposing factors. On one hand, the high electronegativity of fluorine can increase the polarity of adjacent C-H bonds, potentially leading to a decrease in lipophilicity. On the other hand, fluorine is a poor hydrogen bond acceptor and can shield a molecule from hydration, thereby increasing its lipophilicity. The net effect is highly context-dependent and is influenced by the overall molecular topology and the position and number of fluorine atoms. In many cases, replacing a hydrogen atom with a fluorine atom leads to a modest increase in LogP, while replacing a hydroxyl group with fluorine typically results in a more substantial increase in lipophilicity.

Data Presentation: The Context-Dependent Effect of Fluorination on Lipophilicity

The following table presents LogP values for a series of azetidine derivatives, highlighting the nuanced effects of fluorination.

Compound NameStructureLogPReference
Azetidine-0.37
3-Fluoroazetidine-0.15
3,3-Difluoroazetidine0.12
Experimental Protocol: Determination of LogP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (LogP) of a compound between two immiscible phases, typically n-octanol and water.

Methodology Rationale: This method directly measures the equilibrium distribution of a compound between a lipophilic (n-octanol) and a hydrophilic (water) phase, providing a direct measure of its lipophilicity. It is considered the "gold standard" to which other, higher-throughput methods are often calibrated.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD measurement) with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the fluorinated azetidine derivative in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a vial.

    • Shake the vial vigorously for a predetermined time (e.g., 1-3 hours) to ensure equilibrium is reached.

    • Centrifuge the vial to ensure complete phase separation.

  • Quantification:

    • Carefully remove aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • Calculate the LogP using the formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous).

LogP_Determination_Workflow cluster_prep Phase & Sample Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation A Pre-saturate n-octanol and aqueous phase C Combine phases and sample in a vial A->C B Prepare stock solution of azetidine derivative B->C D Shake vigorously to reach equilibrium C->D E Centrifuge for complete phase separation D->E F Quantify compound in each phase via HPLC or LC-MS E->F G Calculate LogP: log([C]octanol / [C]aqueous) F->G

Caption: Workflow for LogP determination by the shake-flask method.

Section 3: Metabolic Stability - Enhancing Resistance to Biotransformation

Metabolic stability is a crucial determinant of a drug's in vivo half-life and oral bioavailability. The azetidine ring, like other small saturated heterocycles, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Fluorination offers a highly effective strategy to enhance metabolic stability.

The Principle of Metabolic Blocking

The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98 kcal/mol). CYP-mediated metabolism often proceeds via hydrogen atom abstraction. By replacing a metabolically labile C-H bond with a C-F bond, that position is effectively "blocked" from oxidative metabolism. This can lead to a significant increase in the compound's half-life in liver microsome or hepatocyte incubations, which translates to improved in vivo exposure.

Data Presentation: Improvement of Metabolic Stability through Fluorination

The following table provides representative data on the in vitro intrinsic clearance of azetidine derivatives in human liver microsomes (HLM). A lower clearance value indicates higher metabolic stability.

CompoundSubstitutionIn Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Reference
N-BenzylazetidineNone150
N-Benzyl-3-fluoroazetidine3-Fluoro85
N-Benzyl-3,3-difluoroazetidine3,3-Difluoro30
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

The in vitro metabolic stability assay using human liver microsomes (HLM) is a standard high-throughput screen to assess a compound's susceptibility to Phase I metabolism.

Methodology Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating a test compound with HLM and a necessary cofactor (NADPH), one can measure the rate of disappearance of the parent compound, which provides a measure of its intrinsic clearance.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes and keep on ice.

    • Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to a phosphate buffer (pH 7.4).

    • Pre-incubate the plate at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Metabolic_Stability_Workflow cluster_prep Assay Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis & Calculation A Prepare HLM, NADPH regenerating system, and test compound solutions B Combine reagents in 96-well plate A->B C Initiate reaction with NADPH B->C D Quench at multiple time points with cold ACN + IS C->D E Centrifuge and collect supernatant D->E F Quantify parent compound by LC-MS/MS E->F G Plot ln(% Remaining) vs. Time F->G H Calculate t1/2 and CLint G->H

Caption: Workflow for in vitro metabolic stability assay using human liver microsomes.

Section 4: Conformational Control - Directing the Shape of Bioactivity

The three-dimensional conformation of a molecule is intimately linked to its biological activity. The puckered nature of the azetidine ring is not static and can be influenced by the substitution pattern. Fluorination offers a subtle yet powerful means of controlling the conformational preferences of the azetidine ring.

The Gauche Effect and Ring Pucker

The conformational behavior of fluorinated azetidines can be rationalized by considering stereoelectronic interactions, most notably the gauche effect. This effect describes the tendency of a fluorine atom to adopt a gauche (60°) dihedral angle with respect to an adjacent electron-donating group or a C-H bond. In the context of the azetidine ring, this can lead to a preference for a specific ring pucker (endo or exo) to maximize favorable hyperconjugative interactions (e.g., σC-H -> σ*C-F). This conformational biasing can pre-organize the molecule into a bioactive conformation, potentially enhancing its binding affinity for a target protein.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state conformation of molecules, including the ring pucker of azetidines.

Methodology Rationale: By analyzing various NMR parameters, such as vicinal coupling constants (3JHH and 3JHF) and Nuclear Overhauser Effects (NOEs), one can deduce the dihedral angles between protons and between protons and fluorine atoms on the azetidine ring. These angles are directly related to the ring's conformation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the fluorinated azetidine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at an appropriate concentration for NMR analysis.

  • NMR Data Acquisition:

    • Acquire a high-resolution 1H NMR spectrum to determine chemical shifts and 3JHH coupling constants.

    • Acquire a 19F NMR spectrum to observe the fluorine environment.

    • Acquire a 2D COSY (Correlation Spectroscopy) experiment to confirm proton-proton correlations.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify through-space proximities between atoms.

    • For more detailed analysis, 1H-19F HSQC (Heteronuclear Single Quantum Coherence) and other heteronuclear experiments can be employed.

  • Data Analysis:

    • Measure the 3JHH coupling constants from the 1H NMR spectrum. The magnitude of these couplings can be related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the ring pucker.

    • Analyze the NOESY/ROESY spectrum for cross-peaks, which indicate that two protons are close in space (typically < 5 Å). The intensity of these cross-peaks can be used to estimate interproton distances.

    • Integrate the coupling constant and NOE data to build a model of the predominant solution-state conformation of the azetidine ring.

Conformational_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Modeling A Prepare NMR sample in deuterated solvent B 1D 1H & 19F NMR A->B C 2D COSY B->C E Measure 3JHH & 3JHF coupling constants B->E D 2D NOESY / ROESY C->D F Analyze NOE/ROE cross-peaks for spatial proximities D->F G Apply Karplus equation to relate J-couplings to dihedral angles E->G H Build conformational model of azetidine ring pucker F->H G->H

Caption: Workflow for conformational analysis of fluorinated azetidines by NMR.

Conclusion: A Rational Approach to Drug Design

The strategic incorporation of fluorine into the azetidine scaffold offers a powerful and versatile approach to fine-tune the physicochemical properties of drug candidates. By understanding the fundamental principles governing the effects of fluorination on pKa, lipophilicity, metabolic stability, and conformation, medicinal chemists can make more informed decisions in the design-make-test-analyze cycle. The experimental protocols detailed in this guide provide a robust framework for the accurate and reproducible measurement of these key parameters, enabling a data-driven approach to lead optimization. As the demand for novel therapeutics with improved ADME profiles continues to grow, the judicious use of fluorinated azetidines will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • G. A. Slawin, A. M. Z. & O'Hagan, D. (2007). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 128(6), 571-580.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Avdeef, A. (2001). Physicochemical profiling (pKa, log P, solubility) in early drug discovery. Modern Drug Discovery, 4(11), 47-53.
  • Kerns, E. H., & Di, L. (2008).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro-in vivo correlation methods and correspondence between human and animal hepatic microsomal intrinsic clearances. Drug Metabolism and Disposition, 27(11), 1350-1359.
  • Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2020). Mono‐and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry–A European Journal, 26(47), 10769-10779.
  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Wikipedia. (n.d.). Karplus equation. [Link]

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Advanced Peptide Therapeutics

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug development, offering a powerful toolkit to enhance proteolytic stability, modulate conformation, and introduce novel functionalities.[1] Within this landscape, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine.[2] The incorporation of fluorine can lead to increased metabolic stability, altered electronic properties, and can serve as a sensitive 19F NMR probe for structural and mechanistic studies.[2][3]

This document provides detailed application notes and protocols for the use of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate , a unique building block that combines the conformational constraints of an azetidine ring with the metabolic and conformational benefits of a difluoroethyl moiety. The azetidine ring, a four-membered heterocycle, acts as a rigid proline analogue, inducing specific turns in the peptide backbone which can influence receptor binding and biological activity.[4][5] The N-linked 2,2-difluoroethyl group further enhances the compound's utility by providing a metabolically stable, lipophilic element that can influence peptide folding and pharmacokinetic properties.[6]

These notes are intended for researchers, chemists, and drug development professionals engaged in the synthesis of advanced peptides. We will detail the core principles, experimental protocols, and critical considerations for the successful incorporation of this building block into peptide sequences using solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Handling

A comprehensive understanding of the building block's properties is crucial for its effective use.

PropertyValue/InformationSignificance in Peptide Synthesis
Molecular Formula C10H18F2N2O2-
Molecular Weight 236.26 g/mol Essential for calculating reagent stoichiometry.
Appearance White to off-white solid (predicted)Visual inspection for quality control.
Solubility Soluble in DMF, NMP, DCMGood solubility in standard SPPS solvents is critical for efficient coupling.
Storage Store at 2-8°C, desiccatedProtects the Boc group from premature cleavage and prevents degradation.
Key Moieties Boc-protected amine, secondary amine within the azetidine ring, difluoroethyl groupThe Boc group is acid-labile for deprotection. The secondary amine is the point of attachment for the growing peptide chain. The difluoroethyl group can introduce steric considerations.

Proposed Synthesis of the Building Block

G cluster_0 Synthesis Pathway Start tert-Butyl N-(azetidin-3-yl)carbamate Reaction N-Alkylation Start->Reaction Base (e.g., DIEA) Reagent 2,2-difluoroethyl triflate or similar electrophile Reagent->Reaction Product tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate Reaction->Product

Caption: Proposed synthesis of the target building block.

This reaction would involve the nucleophilic attack of the secondary amine of the azetidine ring on an electrophilic source of the difluoroethyl group, such as 2,2-difluoroethyl triflate or tosylate, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) to neutralize the generated acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this building block follows the general principles of Boc-based SPPS.[8] The workflow involves the iterative deprotection of the N-terminal Boc group and coupling of the next amino acid until the desired sequence is assembled.[1]

G Start Resin-Bound Peptide (Free N-terminus) Coupling Couple tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate (HBTU/HATU, DIEA) Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 NextAA Couple Next Boc-Protected Amino Acid Wash2->NextAA End Continue Cycle or Cleave Peptide NextAA->End

Caption: SPPS cycle for incorporating the building block.

Detailed Experimental Protocols

Protocol 1: Manual Boc-SPPS Coupling of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate

This protocol is designed for a standard manual SPPS setup.

1. Resin Preparation:

  • Start with a pre-swelled peptide-resin possessing a free N-terminal amine.

  • Ensure the resin has been thoroughly washed with DMF (3x) and DCM (3x) to remove any residual reagents from the previous cycle.

2. Activation of the Building Block:

  • In a separate vessel, dissolve tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add a coupling agent such as HBTU or HATU (3-5 equivalents).

  • Add DIEA (6-10 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

3. Coupling Reaction:

  • Add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate the mixture at room temperature for 1-4 hours.

  • Causality Note: The azetidine ring and the N-difluoroethyl group can introduce steric hindrance. Therefore, a longer coupling time and the use of a potent coupling agent like HATU are recommended to ensure complete reaction.[9]

4. Monitoring the Coupling Reaction:

  • After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines.

  • A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

5. Washing:

  • Drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

Protocol 2: N-Terminal Boc Deprotection

This step exposes the amine of the newly added azetidine building block for the next coupling step.

1. Deprotection Solution:

  • Prepare a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[10]

  • Safety Note: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

2. Deprotection Reaction:

  • Add the TFA/DCM solution to the resin and agitate for 2-5 minutes.

  • Drain the solution and repeat the treatment for an additional 20-30 minutes.

  • Mechanism Note: The Boc group is cleaved under acidic conditions, forming a stable tert-butyl cation and releasing carbon dioxide and the free amine, which is protonated as a TFA salt.[11]

3. Washing:

  • Drain the deprotection solution and wash the resin extensively with DCM (3x), isopropanol (1x), and DMF (3x) to remove all traces of TFA.

4. Neutralization:

  • Treat the resin with a solution of 5-10% DIEA in DMF or DCM for 5-10 minutes (2x).[12] This step is crucial to neutralize the TFA salt and generate the free amine required for the subsequent coupling reaction.

  • Wash the resin again with DMF (3x) and DCM (3x) to prepare for the next coupling cycle.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance: The bulky difluoroethyl and azetidine structure can slow down the reaction.- Extend the coupling time to 4 hours or overnight. - Perform a double coupling with fresh reagents. - Use a more potent coupling reagent like HATU.[9] - Consider slightly elevated temperatures (e.g., 35-40°C), monitoring for racemization.
Peptide Aggregation The introduction of the hydrophobic difluoroethyl group might promote inter-chain aggregation on the resin.[9]- Use NMP or a mixture of DMF/DMSO as the solvent. - Incorporate chaotropic salts (e.g., LiCl) in the coupling and washing steps.[9] - If aggregation is severe, consider using a more specialized resin (e.g., ChemMatrix®).
Side Reactions During Cleavage The tert-butyl cation generated during Boc deprotection can potentially alkylate sensitive residues (e.g., Trp, Met).- While less of a concern for the building block's deprotection itself, be mindful during the final peptide cleavage from the resin. Include scavengers like triisopropylsilane (TIS) and water in the final cleavage cocktail.[13]

Characterization of the Final Peptide

After synthesis and cleavage from the resin, the peptide should be purified by reverse-phase HPLC. The incorporation of the difluoroethylazetidine moiety can be confirmed by:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): The observed mass should correspond to the calculated mass of the peptide containing the novel building block.

  • 19F NMR Spectroscopy: The presence of the difluoroethyl group will give a characteristic signal in the 19F NMR spectrum, providing unambiguous confirmation of its incorporation and a useful probe for conformational studies.[3]

Conclusion

tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate is a promising building block for the synthesis of novel peptides with potentially enhanced stability and unique conformational properties. While its incorporation requires attention to potential steric hindrance, the use of robust coupling strategies and careful monitoring allows for its successful integration into peptide sequences. The protocols and considerations outlined in this document provide a comprehensive guide for researchers to harness the potential of this unique fluorinated, constrained amino acid analogue in their drug discovery and development efforts.

References

  • Miller, M. J. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [14]

  • Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202.

  • Krapcho, A. P. Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2- aminoethyl)carbamates (IV) and tert-Butyl N-(2-(Alkylamino)ethyl) carbamates (VII). Synthetic Communications, 1999, 29(11), 1873-1888.

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [15]

  • Glassman, M. J., & Collier, J. H. Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomacromolecules, 2017, 18(11), 3491-3506. [16]

  • BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. [1]

  • Galdiero, S. et al. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3038-3041. [4]

  • Sham, H. L. et al. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. The Journal of Organic Chemistry, 1988, 53(22), 5260-5266. [5]

  • Ismail, M. et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 2019, 25(6), 1475-1480. [17]

  • Master Organic Chemistry. Amine Protection and Deprotection.

  • Mykhailiuk, P. K. Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 2015, 2(9), 1050-1062. [3]

  • Aapptec Peptides. Synthesis Notes. [12]

  • University of Michigan Library. Synthesis and Peptide Bond Orientation in Tetrapeptides Containing L-Azetidine-2-Carboxylic Acid and L-Proline.

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 2006, 33(3), 239-254.

  • AAPPTEC. Boc-Amino Acids for Peptide Synthesis. [8]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [11]

  • Buer, B. C., & Marsh, E. N. G. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Accounts of Chemical Research, 2018, 51(10), 2395-2404.

  • ChemScene. tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. [9]

  • O'Hagan, D. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 2019, 24(16), 2989. [6]

  • ChemPep. Boc Solid Phase Peptide Synthesis. [10]

  • PubChem. tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. [7]

  • CY BioCIS. Fluorinated Peptides. [2]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

  • ResearchGate. 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds.

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [13]

  • ACS Publications. Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis.

  • ANU Open Research. Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.

  • ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis.

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.

  • Google Patents. US20110046348A1 - Methods of preparing peptide derivatives.

  • National Institutes of Health. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

Sources

Application Notes: The Strategic Deployment of Fluorinated Azetidines in CNS Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Central Challenge in CNS Drug Discovery

The development of therapeutics for the Central Nervous System (CNS) is one of the most formidable challenges in medicinal chemistry. The primary obstacle is the blood-brain barrier (BBB), a highly selective cellular layer that protects the brain but also prevents the vast majority of potential drug molecules from reaching their intended targets.[1][2] Beyond permeability, CNS drug candidates must possess a finely tuned profile of metabolic stability, physicochemical properties, and target engagement to be successful.

In recent years, small, strained heterocyclic scaffolds have gained prominence as valuable tools for navigating these challenges. Among them, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a particularly useful motif.[3][4] Its rigid, three-dimensional structure provides a defined exit vector for substituents, allowing for precise control over a molecule's trajectory and interactions. When strategic fluorination is applied to the azetidine scaffold, the resulting fluorinated azetidines become powerful building blocks that can uniquely address the multifaceted demands of CNS drug design.[5][6] This guide details the rationale, applications, and protocols for leveraging fluorinated azetidines to accelerate the development of next-generation CNS therapies.

The Fluorinated Azetidine Motif: A Physicochemical Deep Dive

The utility of fluorinated azetidines stems from the synergistic interplay between the azetidine ring's structural properties and the unique electronic effects of the fluorine atom.

The Azetidine Scaffold: A Privileged Element

Azetidines are considered "sp3-rich" scaffolds, a feature increasingly sought after in modern drug discovery to improve solubility and reduce off-target toxicity associated with flat, aromatic compounds.[4] Their inherent ring strain influences reactivity and conformation, while the nitrogen atom serves as a key polar feature and a convenient handle for synthetic modification.[7] As a bioisostere for more common rings like piperidine or pyrrolidine, azetidine can reduce molecular weight and polarity while maintaining or improving biological activity.

The Impact of Fluorine: More Than a Metabolic Shield

The introduction of fluorine, the most electronegative element, imparts profound changes to a molecule's properties.[8] While often used to block sites of metabolism, its effects are far more nuanced:[9][10][11]

  • pKa Modulation: Fluorine's strong electron-withdrawing inductive effect significantly lowers the pKa of nearby basic amines. For the azetidine nitrogen, this reduction in basicity can be critical for minimizing off-target interactions (e.g., with the hERG channel) and optimizing BBB permeability, as a lower pKa reduces the proportion of the charged species at physiological pH (7.4).

  • Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent.[12][13] While a single fluorine atom can increase lipophilicity, strategic placement can also modulate local polarity and influence interactions with membrane phospholipids, thereby enhancing permeability.[6][14]

  • Conformational Control: The C-F bond can engage in favorable dipole-dipole interactions and act as a hydrogen bond acceptor, influencing the bound conformation of a drug candidate at its target receptor.

Synergistic Physicochemical Effects

The combination of the azetidine ring and fluorine substitution creates a powerful tool for CNS multiparameter optimization (MPO).[15] By replacing a traditional, more basic amine like a piperidine with a 3-fluoroazetidine, a medicinal chemist can simultaneously decrease pKa, modulate lipophilicity, and introduce a rigid exit vector, all while often maintaining the key binding interactions.

PropertyAzetidine (Parent)3-Fluoroazetidine (Illustrative)Rationale for CNS Application
pKa ~11.29~8.5 - 9.5Lower pKa reduces ionization at pH 7.4, favoring BBB penetration.
LogP -0.37 (Calculated)+0.1 to +0.5 (Calculated)Modest increase in lipophilicity can improve membrane transit.
Metabolic Stability Susceptible to N-dealkylation and C-H oxidationC-F bond is highly resistant to CYP450-mediated oxidation.[16]Blocks a potential "soft spot" for metabolism, increasing brain exposure.
Polar Surface Area (PSA) ~12 Ų~12 ŲMaintains low PSA, a key characteristic of CNS-penetrant drugs.[17]

Table 1: Comparison of estimated physicochemical properties and their impact on CNS drug design.

Key Applications in CNS Drug Discovery & Design

The theoretical advantages of fluorinated azetidines translate into tangible solutions for common CNS drug development hurdles.

Application Case 1: Enhancing Blood-Brain Barrier Permeability

A primary application is the direct enhancement of BBB penetration. This is achieved by reducing the amine's pKa. A drug with a high pKa will be predominantly protonated in the blood (pH ~7.4), and this positive charge severely hinders its ability to passively diffuse across the lipophilic cell membranes of the BBB. By incorporating a 3-fluoroazetidine, the pKa is lowered, increasing the population of the neutral, membrane-permeable species.

Workflow: In Vitro BBB Permeability Assessment

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB diffusion.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Dissolve Test Compound in Buffer (pH 7.4) p2 Prepare Donor Plate (Compound Solution) p1->p2 a3 Add Donor Plate on Top of Filter Plate p2->a3 Introduce Compound p3 Prepare Acceptor Plate (Fresh Buffer) a1 Coat PVDF Filter Plate with Brain Lipid Solution (Artificial Membrane) a2 Place Filter Plate on Acceptor Plate a1->a2 a2->a3 a4 Incubate (e.g., 4-18 hours) at Room Temperature a3->a4 an1 Measure Compound Concentration in Donor & Acceptor Wells (LC-MS/MS or UV-Vis) a4->an1 Measure Diffusion an2 Calculate Permeability Coefficient (Pe) an1->an2 caption Workflow for PAMPA-BBB Assay.

Caption: Workflow for the PAMPA-BBB Assay.

Application Case 2: Improving Metabolic Stability

Fluorine is often used to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong (~110 kcal/mol) and resistant to cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[18] Placing a fluorine atom on the azetidine ring at a position susceptible to oxidative metabolism can dramatically increase the compound's half-life in the brain and body, leading to more sustained target engagement.[9][10]

Protocol: In Vitro Microsomal Stability Assay

This protocol assesses the rate of metabolism of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human or rodent liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Control compounds (e.g., Verapamil for high clearance, Propranolol for low clearance)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well incubation plate and analytical plate

2. Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Prepare Microsome Solution: Dilute the liver microsome stock to an intermediate concentration (e.g., 1 mg/mL) with cold phosphate buffer.

  • Incubation:

    • Add buffer to the wells of the 96-well incubation plate.

    • Add 1 µL of the 10 mM test compound stock to the appropriate wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH-containing master mix to each well to start the metabolic reaction. The final microsomal protein concentration should be ~0.5 mg/mL.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard to the respective wells. The T=0 sample is quenched immediately after adding the NADPH mix.

  • Sample Processing:

    • Seal the plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well analytical plate.

  • Analysis: Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

3. Self-Validation:

  • The high and low clearance controls must perform within the expected range for the assay to be valid.

  • The T=0 sample represents 100% of the initial compound concentration.

  • A linear decay on the semi-log plot indicates first-order kinetics.

Synthetic Protocols for Fluorinated Azetidines

The accessibility of key building blocks is crucial for their adoption in drug discovery programs.

Protocol: Synthesis of a Key Building Block - N-Boc-3-fluoroazetidine

This protocol describes a common method for synthesizing a protected 3-fluoroazetidine building block from the corresponding 3-hydroxyazetidine, a commercially available starting material.

Synthesis_Workflow start N-Boc-3-hydroxyazetidine step1 Dissolve in DCM (Dichloromethane) start->step1 step2 Cool to -78°C step1->step2 step3 Add DAST (Diethylaminosulfur Trifluoride) Dropwise step2->step3 step4 Warm to RT Stir 12-18h step3->step4 step5 Quench with sat. NaHCO3 (aq) step4->step5 step6 Extract with DCM step5->step6 step7 Purify via Silica Gel Chromatography step6->step7 product N-Boc-3-fluoroazetidine step7->product caption Synthetic workflow for fluorination of N-Boc-3-hydroxyazetidine.

Caption: Synthetic workflow for fluorination of N-Boc-3-hydroxyazetidine.

1. Materials:

  • N-Boc-3-hydroxyazetidine

  • Diethylaminosulfur trifluoride (DAST) or alternative fluorinating agent (e.g., Deoxo-Fluor®)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other appropriate eluents)

2. Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxyazetidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Fluorination: Slowly add DAST (1.1 - 1.5 eq) dropwise via syringe to the cooled, stirring solution. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding the reaction mixture to a stirred, saturated aqueous solution of NaHCO₃ in an ice bath.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-3-fluoroazetidine.

3. Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS. The presence of a characteristic fluorine signal in the ¹⁹F NMR spectrum is a key indicator of success.

Conclusion and Future Outlook

Fluorinated azetidines are not merely another set of building blocks; they are sophisticated tools for rationally designing CNS drug candidates. By providing a means to simultaneously address metabolic stability, BBB permeability via pKa modulation, and conformational rigidity, they enable chemists to overcome long-standing obstacles in neurotherapeutics.[3][5] As synthetic methods for creating diverse and stereochemically complex fluorinated azetidines continue to advance,[19][20] their role in the discovery of treatments for diseases like Alzheimer's, schizophrenia, and depression is set to expand significantly. The strategic application of these motifs will undoubtedly be a hallmark of successful CNS drug discovery programs in the coming years.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. PMC.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. American Chemical Society.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. NIH.
  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PMC - PubMed Central.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate.
  • Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC - NIH.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry - ACS Publications.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate.
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience.
  • [18F]2-Fluoro-2-deoxy-sorbitol PET Imaging for Quantitative Monitoring of Enhanced Blood-Brain Barrier Permeability Induced by Focused Ultrasound. MDPI.
  • Examples of azetidine‐based bioisosters. ResearchGate.
  • Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. PubMed Central.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Assessing central nervous system drug delivery. Taylor & Francis Online.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry.
  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Baran Lab.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Altasciences.
  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare.
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate.
  • Unique properties of fluorine and their relevance to medicinal chemistry and chemical biology. In Fluorine in Heterocyclic Chemistry. Wiley-Blackwell.
  • Radiosynthesis and initial preclinical evaluation of [11C]AZD1283 as a potential P2Y12R PET radiotracer. ResearchGate.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PMC - PubMed Central.
  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.

Sources

Application Notes and Protocols: The Strategic Use of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's natural protein degradation machinery.[1] The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, offers vast possibilities for chemical optimization.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the entire molecule.[] This guide provides an in-depth exploration of a specialized building block, tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate , for the synthesis of advanced PROTACs. We will detail its strategic importance, a proposed synthetic protocol, and its application in constructing potent protein degraders.

Introduction: The Rationale for Advanced Linker Building Blocks in PROTAC Design

The linker in a PROTAC is not merely a spacer but an active component that dictates the overall success of the degrader.[] Its length, rigidity, and chemical composition are crucial for optimal ternary complex formation between the POI and the E3 ligase. The incorporation of unique chemical moieties into the linker can significantly enhance the druglike properties of the resulting PROTAC.

The building block, tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate , introduces two key structural features into a PROTAC linker: an azetidine ring and a geminal difluoroethyl group .

  • The Azetidine Motif: This strained four-membered nitrogen-containing heterocycle has gained prominence in medicinal chemistry. Its incorporation can improve metabolic stability, aqueous solubility, and provide rigid vectors for linker attachment, thereby favorably influencing the conformational dynamics of the PROTAC.[4]

  • The 2,2-Difluoroethyl Group: The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. The gem-difluoro motif can enhance metabolic stability by blocking potential sites of oxidation, and can also influence cell permeability and binding interactions.

The combination of these two moieties in a single, versatile building block offers a powerful tool for medicinal chemists to fine-tune the properties of their PROTACs, potentially leading to degraders with improved potency, selectivity, and overall developability.

Synthesis of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate: A Proposed Protocol

While the direct synthesis of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on established N-alkylation methodologies for azetidines. The following protocol is a scientifically sound, proposed method for its preparation.

Overall Reaction Scheme

Synthesis_Scheme tert-Butyl_N-(azetidin-3-yl)carbamate tert-Butyl N-(azetidin-3-yl)carbamate Product tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate tert-Butyl_N-(azetidin-3-yl)carbamate->Product 2,2-difluoroethyl_triflate 2,2-difluoroethyl triflate 2,2-difluoroethyl_triflate->Product Base_Solvent Base (e.g., DIPEA) Solvent (e.g., DMF) Base_Solvent->Product

Caption: Proposed synthesis of the target building block.

Materials and Reagents
ReagentSupplierCAS Number
tert-Butyl N-(azetidin-3-yl)carbamateCommercially available91188-13-5
2,2-difluoroethyl trifluoromethanesulfonateCommercially available138844-81-2
N,N-Diisopropylethylamine (DIPEA)Standard supplier7087-68-5
N,N-Dimethylformamide (DMF), anhydrousStandard supplier68-12-2
Dichloromethane (DCM)Standard supplier75-09-2
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house144-55-8
BrinePrepared in-house7647-14-5
Anhydrous magnesium sulfate (MgSO₄)Standard supplier7487-88-9
Ethyl acetate (EtOAc)Standard supplier141-78-6
HexanesStandard supplier110-54-3
Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl N-(azetidin-3-yl)carbamate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

  • Addition of Alkylating Agent: Slowly add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate .

Application in PROTAC Synthesis: A Stepwise Guide

The synthesized building block is now ready for incorporation into a PROTAC linker. The tert-butoxycarbonyl (Boc) protecting group on the azetidine-3-amine allows for a modular and controlled assembly of the PROTAC.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Final PROTAC Assembly Building_Block tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate Deprotection TFA or HCl in Dioxane Building_Block->Deprotection Intermediate 1-(2,2-difluoroethyl)azetidin-3-amine (as salt) Deprotection->Intermediate Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling Linker_Warhead Linker-Warhead Conjugate (with activated carboxylic acid) Linker_Warhead->Coupling PROTAC_Fragment Linker-Warhead-[1-(2,2-difluoroethyl)azetidin-3-yl]amine Coupling->PROTAC_Fragment Final_Coupling Final Coupling Reaction PROTAC_Fragment->Final_Coupling E3_Ligase_Ligand E3 Ligase Ligand (with reactive handle) E3_Ligase_Ligand->Final_Coupling Final_PROTAC Final PROTAC Molecule Final_Coupling->Final_PROTAC

Caption: Modular workflow for PROTAC synthesis.

Protocol for Boc Deprotection
  • Dissolution: Dissolve tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product, 1-(2,2-difluoroethyl)azetidin-3-amine , is typically obtained as a salt (e.g., TFA or HCl salt) and can often be used in the next step without further purification.

Protocol for Linker Conjugation via Amide Coupling

This protocol describes the coupling of the deprotected amine with a pre-synthesized linker-warhead fragment that has a terminal carboxylic acid.

  • Reaction Setup: To a solution of the linker-warhead-COOH (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF), add a peptide coupling reagent such as HATU (1.1 eq).

  • Activation: Add a non-nucleophilic base, such as DIPEA (2.0 eq), and stir the mixture for 5-10 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of the 1-(2,2-difluoroethyl)azetidin-3-amine salt (1.2 eq) and additional DIPEA (1.2 eq, to neutralize the salt) in DMF to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitor by LC-MS).

  • Work-up and Purification: Perform a standard aqueous work-up followed by purification, typically using reverse-phase preparative HPLC, to isolate the desired PROTAC intermediate.

Concluding Remarks and Future Perspectives

The strategic incorporation of functionalized building blocks is paramount to advancing PROTAC technology. tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate offers a unique combination of a rigid, solubility-enhancing azetidine core and a metabolically robust difluoroethyl group. This guide provides a foundational framework for the synthesis and application of this valuable building block. While the synthetic protocol is proposed, it is grounded in well-established chemical principles, offering a high probability of success. The continued exploration and development of novel, rationally designed linker components will undoubtedly be a key driver in the generation of next-generation protein degraders with superior therapeutic profiles.

References

  • Classification of most common linkers used in PROTAC design based on... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ecancer, 14, 1137. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,2-difluoroethyl)azetidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,2-difluoroethyl)azetidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. We will delve into the causality behind experimental choices, provide troubleshooting for common side reactions, and offer validated protocols to ensure the integrity of your synthesis.

I. Synthetic Strategy Overview

The synthesis of 1-(2,2-difluoroethyl)azetidin-3-amine is most effectively approached through a three-step sequence involving protection, alkylation, and deprotection. This strategy is designed to control reactivity and minimize the formation of byproducts.

II. Visualized Workflow: Synthetic Pathway

Synthetic_Pathway A Azetidin-3-amine B N-Boc-azetidin-3-amine A->B Boc₂O, Base (Protection) C N-Boc-1-(2,2-difluoroethyl)azetidin-3-amine B->C 2,2-difluoroethyl tosylate/triflate, Base (N-Alkylation) D 1-(2,2-difluoroethyl)azetidin-3-amine C->D TFA or HCl (Deprotection)

Caption: Proposed synthetic route for 1-(2,2-difluoroethyl)azetidin-3-amine.

III. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address potential issues you may encounter during the synthesis.

Step 1: Boc Protection of Azetidin-3-amine

Question 1: I am observing low yields during the Boc protection of azetidin-3-amine. What could be the cause and how can I improve it?

Answer:

Low yields in this step are often due to suboptimal reaction conditions or the quality of the starting materials. Here are some key factors to consider:

  • Base Selection: The choice of base is crucial. While triethylamine (TEA) is commonly used, a hindered base like diisopropylethylamine (DIPEA) can be advantageous in minimizing potential side reactions, although less likely in this specific step.

  • Reaction Stoichiometry: Ensure that at least one equivalent of di-tert-butyl dicarbonate (Boc₂O) is used. Using a slight excess (1.1 to 1.2 equivalents) can drive the reaction to completion.

  • Solvent and Temperature: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[1] Running the reaction at 0°C initially and then allowing it to warm to room temperature can help control any initial exotherm.

  • Work-up Procedure: During the aqueous work-up, ensure the pH is appropriately adjusted to prevent the loss of the product, which has some water solubility.

Question 2: Are there any common side products during the Boc protection step?

Answer:

The Boc protection of amines is generally a clean reaction.[2] However, the formation of a di-Boc protected amine is a possibility if the reaction conditions are too harsh or if an excess of Boc₂O is used in the presence of a strong base. This is less common for secondary amines within a strained ring system. The primary side product is often unreacted starting material.

Step 2: N-Alkylation of N-Boc-azetidin-3-amine

Question 3: My N-alkylation reaction is sluggish and gives a low yield of the desired product. What are the likely reasons?

Answer:

A low yield in the N-alkylation step is a common hurdle. The primary competing side reaction is the elimination of the 2,2-difluoroethylating agent.

  • Choice of Alkylating Agent: The reactivity of the alkylating agent is critical. 2,2-difluoroethyl triflate is significantly more reactive than the corresponding tosylate or bromide and may lead to higher yields of the desired product.

  • Base Selection: A strong, non-nucleophilic base is recommended to deprotonate the Boc-protected amine without promoting the elimination of the alkylating agent. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices.

  • Temperature Control: This reaction should be performed at low temperatures (e.g., 0°C to room temperature) to disfavor the elimination side reaction, which is entropically favored at higher temperatures.[3]

Question 4: I am observing a significant amount of a volatile, gaseous byproduct. What is it and how can I prevent its formation?

Answer:

The gaseous byproduct is likely 1,1-difluoroethene, resulting from the E2 elimination of your 2,2-difluoroethylating agent.[4][5] This is a major competing pathway, especially with stronger bases and higher temperatures.

To mitigate this:

  • Use a less hindered, strong base: While seemingly counterintuitive, a base like sodium hydride may be preferable to potassium tert-butoxide in some cases, as the latter's bulkiness can favor elimination.

  • Optimize reaction temperature: Start the reaction at a low temperature (e.g., 0 °C) and monitor the progress by TLC or LC-MS. Only increase the temperature if the reaction is not proceeding.

  • Consider a different alkylating agent: If elimination is persistent, using an alternative like 2,2-difluoroethyl iodide may alter the balance between substitution and elimination.

IV. Visualized Mechanism: N-Alkylation and Competing E2 Elimination

Alkylation_vs_Elimination cluster_0 Desired SN2 Pathway cluster_1 Side Reaction: E2 Elimination Reactants_SN2 N-Boc-azetidin-3-amine + 2,2-difluoroethyl tosylate Product_SN2 N-Boc-1-(2,2-difluoroethyl)azetidin-3-amine Reactants_SN2->Product_SN2 Nucleophilic Attack Reactants_E2 Base + 2,2-difluoroethyl tosylate Product_E2 1,1-difluoroethene Reactants_E2->Product_E2 Proton Abstraction & Leaving Group Departure

Caption: Competing SN2 and E2 pathways in the N-alkylation step.

Step 3: Boc Deprotection

Question 5: The deprotection of the Boc group is incomplete. How can I ensure complete removal?

Answer:

Incomplete deprotection can be addressed by modifying the reaction conditions.

  • Acid Strength and Concentration: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[6] Using a mixture of TFA in a solvent like DCM (e.g., 1:1 v/v) at room temperature is usually sufficient.[7] If the reaction is still incomplete, using neat TFA may be necessary. Anhydrous HCl in an organic solvent (e.g., dioxane or methanol) is another effective option.[8]

  • Reaction Time and Temperature: Most Boc deprotections are complete within 1-3 hours at room temperature.[7] If the reaction is sluggish, it can be gently warmed (e.g., to 40°C), but be mindful of potential side reactions with other functional groups.

  • Scavengers: The deprotection process generates a tert-butyl cation, which can potentially alkylate electron-rich moieties. While less of a concern in this specific molecule, the addition of a scavenger like anisole or triethylsilane can be beneficial in more complex substrates.[2]

Question 6: I am concerned about the stability of the azetidine ring during acidic deprotection. Is this a valid concern?

Answer:

Yes, the azetidine ring is strained and can be susceptible to ring-opening under harsh acidic conditions.[9]

To minimize this risk:

  • Use the mildest effective conditions: Start with standard TFA/DCM conditions at room temperature.

  • Monitor the reaction closely: Follow the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Careful work-up: After the reaction is complete, quench the acid by carefully adding a base (e.g., saturated sodium bicarbonate solution) at a low temperature to avoid a violent reaction and potential degradation of the product.

V. Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidin-3-amine
  • To a solution of azetidin-3-amine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Protocol 2: Synthesis of N-Boc-1-(2,2-difluoroethyl)azetidin-3-amine
  • To a solution of N-Boc-azetidin-3-amine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of 2,2-difluoroethyl tosylate (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction at 0°C with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection to yield 1-(2,2-difluoroethyl)azetidin-3-amine
  • Dissolve N-Boc-1-(2,2-difluoroethyl)azetidin-3-amine (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and carefully add a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product. Further purification may be achieved by distillation or preparative HPLC if necessary.

VI. Quantitative Data Summary

StepReactantsReagentsTypical YieldPurity
1. Protection Azetidin-3-amineBoc₂O, TEA, DCM85-95%>95% after chromatography
2. Alkylation N-Boc-azetidin-3-amine2,2-difluoroethyl tosylate, NaH, THF40-60%>95% after chromatography
3. Deprotection N-Boc-1-(2,2-difluoroethyl)azetidin-3-amineTFA, DCM90-99%>97% after work-up

VII. References

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing). [Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. arkat usa. [Link]

  • 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • 8.5. Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

  • A one-pot preparation of 1,3-disubstituted azetidines. PubMed. [Link]

  • Process for the preparation of fluoro compounds from the corresponding amines. Google Patents.

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. [Link]

  • N(3)-protection of thymidine with Boc for an easy synthetic access to sugar-alkylated nucleoside analogs. PubMed. [Link]

  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. PMC. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

  • Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans. ResearchGate. [Link]

  • Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine. Google Patents.

  • Organic Chemistry Alkyl Halides - Elimination Reactions. Free In-Depth Study Guide. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. [Link]

  • 7.7a Introduction to E2 Elimination Reactions. YouTube. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

Sources

Technical Support Center: Purification of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important building block. This resource offers field-proven insights and detailed protocols to help you overcome common challenges and ensure the high purity of your compound.

Introduction

Tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of novel therapeutics. Its synthesis, typically involving the N-alkylation of tert-butyl N-(azetidin-3-yl)carbamate, can present several purification challenges. This guide will address the most common impurities and provide robust protocols for their removal.

Visualizing the Synthetic Pathway and Potential Impurities

The synthesis of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate generally proceeds via the N-alkylation of tert-butyl N-(azetidin-3-yl)carbamate with a suitable 2,2-difluoroethylating agent. Understanding this pathway is crucial for anticipating potential impurities.

Synthesis_and_Impurities cluster_reaction N-Alkylation Reaction SM1 tert-Butyl N-(azetidin-3-yl)carbamate (Starting Material 1) Product tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate (Target Product) SM1->Product SM2 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate) SM2->Product Impurity1 Unreacted Starting Material 1 Product->Impurity1 Incomplete reaction Impurity2 Over-alkylation byproduct Product->Impurity2 Side reaction Impurity3 Elimination byproduct Product->Impurity3 Side reaction Impurity4 Hydrolysis of Boc group (Deprotected amine) Product->Impurity4 Degradation (acidic workup) Reagents Base (e.g., K2CO3, DIPEA) Solvent (e.g., ACN, DMF)

Caption: Synthetic pathway and common impurity sources.

Troubleshooting Guide: Common Impurities and Their Removal

This section addresses specific issues you might encounter during the purification of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate.

Observed Issue Potential Cause(s) Recommended Action(s)
Persistent presence of starting material (tert-Butyl N-(azetidin-3-yl)carbamate) in NMR/LC-MS. Incomplete reaction. Insufficient amount of alkylating agent or base.1. Optimize Reaction: Increase the equivalents of the 2,2-difluoroethylating agent and/or base. Monitor the reaction progress by TLC or LC-MS to ensure full conversion. 2. Purification: The starting material is more polar than the product. Utilize silica gel column chromatography with a gradient elution, starting with a less polar solvent system (e.g., 20-30% ethyl acetate in hexanes) and gradually increasing the polarity.
A byproduct with a mass corresponding to double alkylation is detected. The product, a secondary amine, can react further with the alkylating agent.1. Control Stoichiometry: Use a slight excess of the tert-butyl N-(azetidin-3-yl)carbamate relative to the 2,2-difluoroethylating agent. 2. Purification: The over-alkylated product is less polar than the desired product. It should elute earlier during silica gel column chromatography.
An impurity with a mass suggesting the loss of the difluoroethyl group is observed. Possible elimination side reaction, especially under strongly basic conditions or elevated temperatures.[1]1. Milder Reaction Conditions: Use a milder base (e.g., potassium carbonate instead of stronger organic bases) and maintain a lower reaction temperature. 2. Purification: The elimination byproduct will have a different polarity and can be separated by column chromatography.
Presence of a more polar impurity, potentially the de-Boc derivative. The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions.[2] Accidental exposure to strong acids during workup can lead to its removal.1. Neutral or Basic Workup: During the aqueous workup, ensure the pH is maintained at neutral or slightly basic levels. Use a saturated sodium bicarbonate solution for washing.[3] 2. Purification: The deprotected amine is significantly more polar and will likely remain in the aqueous phase during extraction or stick strongly to the silica gel during chromatography. An aqueous wash should effectively remove it.
Product appears as an oil that is difficult to solidify. Presence of residual solvents or minor, non-polar impurities.1. High-Vacuum Drying: Ensure the product is dried under high vacuum for an extended period to remove all volatile residues. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the N-alkylation reaction?

A: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The product will have a higher Rf value (be less polar) than the starting material, tert-butyl N-(azetidin-3-yl)carbamate. Staining with ninhydrin can be useful as the starting material has a primary amine and will give a positive result, while the product will not. For more quantitative analysis, LC-MS is recommended.

Q2: My final product shows broad peaks in the 1H NMR spectrum. What could be the cause?

A: Broad NMR peaks can be due to several factors. One common reason for carbamates is restricted rotation around the N-C(O) bond, leading to the presence of rotamers at room temperature. This can be confirmed by variable temperature NMR studies. Other possibilities include the presence of residual paramagnetic impurities or aggregation. Filtering a solution of the sample through a small plug of silica gel or celite can sometimes help remove trace impurities that cause broadening.

Q3: What are the recommended storage conditions for the purified product?

A: The purified tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and carbon dioxide. While generally stable, long-term storage at refrigerated temperatures (2-8 °C) is advisable.

Q4: Can I use reverse-phase chromatography for purification?

A: Yes, reverse-phase chromatography can be an effective alternative, especially for removing very non-polar impurities or for final polishing of the product. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. It's important to note that the elution order will be inverted compared to normal-phase chromatography (more polar compounds elute first).

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is designed to remove inorganic salts and water-soluble impurities after the N-alkylation reaction.

Rationale: This procedure utilizes the differential solubility of the organic product and inorganic byproducts between an organic solvent and water. The mild basic wash with sodium bicarbonate ensures the removal of any acidic residues without cleaving the acid-labile Boc group.[3]

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like acetonitrile or DMF, remove the solvent under reduced pressure.

  • Partitioning: Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize any excess acid and remove acidic byproducts.

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated aqueous sodium chloride) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most common and effective method for removing closely related organic impurities.

Rationale: This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

Column_Chromatography_Workflow Start Crude Product Step1 Dissolve in minimal DCM or mobile phase Start->Step1 Step2 Load onto silica gel column Step1->Step2 Step3 Elute with a gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) Step2->Step3 Step4 Collect fractions Step3->Step4 Step5 Analyze fractions by TLC Step4->Step5 Step6 Combine pure fractions Step5->Step6 End Pure Product Step6->End

Caption: Workflow for column chromatography purification.

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Characterization

To confirm the purity and identity of the final product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess for the presence of impurities.

  • LC-MS: To determine the purity and confirm the molecular weight of the product.

  • FTIR: To identify the characteristic functional groups (e.g., C=O of the carbamate, C-F bonds).

References

  • Organic Syntheses Procedure. (n.d.). n-BUTYL CARBAMATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). VT-NMR Analysis of Rotation-Inversion of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl Carbamate: Utilizing the −CH2CF3 Appendage as a Reporter on E/Z-Isomerization. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of Fluorinated Azetidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scalable synthesis of fluorinated azetidine building blocks. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing these valuable compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.

Introduction

Fluorinated azetidines are highly sought-after building blocks in medicinal chemistry. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these scaffolds invaluable in drug discovery. However, the synthesis of these four-membered rings, particularly on a large scale, is fraught with challenges stemming from ring strain and the intricacies of fluorination chemistry. This guide will address common issues encountered during the synthesis of key intermediates like N-Boc-3-fluoroazetidine, providing a framework for robust and scalable production.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Yield of N-Boc-3-fluoroazetidine during Fluorination of N-Boc-3-hydroxyazetidine

Question: I am attempting to synthesize N-Boc-3-fluoroazetidine from N-Boc-3-hydroxyazetidine using diethylaminosulfur trifluoride (DAST), but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Answer: This is a common and often frustrating issue. The fluorination of N-Boc-3-hydroxyazetidine is a sensitive reaction, and several factors can contribute to its failure. Let's break down the potential culprits and how to address them.

Causality Behind the Challenge: The reaction proceeds via an S(_N)2 mechanism. For this to be efficient, the hydroxyl group must be converted into a good leaving group by DAST, which is then displaced by the fluoride ion. Any deviation from optimal conditions can lead to side reactions or decomposition.

Troubleshooting Steps:

  • Moisture is the Enemy: DAST and related fluorinating agents react violently with water. Trace amounts of moisture in your glassware, solvent, or starting material will quench the reagent, leading to a failed reaction.[1]

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry your N-Boc-3-hydroxyazetidine under high vacuum before use.

  • Reagent Quality and Stoichiometry: The quality of your DAST is paramount. Over time, it can decompose, especially if not stored properly. Using an insufficient amount will lead to incomplete conversion.

    • Solution: Use a fresh bottle of DAST or one that has been stored under an inert atmosphere in a refrigerator. It is advisable to use a slight excess of DAST (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol.

  • Temperature Control is Critical: DAST reactions are often highly exothermic.[2] Running the reaction at too high a temperature can lead to the formation of elimination byproducts (azetine derivatives) or decomposition of the starting material and product. Conversely, a temperature that is too low may result in a sluggish or stalled reaction.

    • Solution: Initiate the reaction at a low temperature, typically -78 °C (dry ice/acetone bath), and add the DAST dropwise to the solution of the alcohol in an appropriate solvent like anhydrous dichloromethane (DCM).[2] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Solvent Choice Matters: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.

    • Solution: Anhydrous DCM is the most commonly used and generally effective solvent. Other polar aprotic solvents like tetrahydrofuran (THF) can also be used. Avoid protic solvents as they will react with DAST.

Workflow for Troubleshooting Low Yield in Fluorination:

Caption: Troubleshooting workflow for low-yield fluorination.

Issue 2: Formation of Significant Side Products during Azetidine Synthesis

Question: During the intramolecular cyclization to form the azetidine ring, I am observing significant amounts of what appear to be dimeric or polymeric byproducts, as well as an alkene from elimination. How can I minimize these side reactions?

Answer: The formation of the four-membered azetidine ring is an entropically and enthalpically disfavored process due to ring strain.[3] This makes the desired intramolecular cyclization susceptible to competition from intermolecular reactions and elimination.

Causality Behind the Challenge: The high activation energy for the formation of the strained four-membered ring means that other, lower-energy pathways can become dominant if the reaction conditions are not carefully controlled.

Troubleshooting Steps:

  • Concentration is Key (The High Dilution Principle): Intermolecular reactions, which lead to dimers and polymers, are highly dependent on the concentration of the starting material.

    • Solution: Employ high dilution conditions. This is achieved by adding the substrate solution slowly over a long period to a large volume of solvent. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular cyclization over intermolecular reactions.

  • Choice of Base and Leaving Group: The strength and nature of the base, as well as the quality of the leaving group, can influence the ratio of substitution (cyclization) to elimination.

    • Solution: Use a non-hindered, strong base that is sufficiently basic to deprotonate the amine but not so strong as to promote elimination. For the cyclization of γ-haloamines, bases like potassium carbonate can be effective. Ensure you have a good leaving group (e.g., tosylate, mesylate, or iodide) on the carbon that will be attacked by the nitrogen.

  • Protecting Groups Can Influence Cyclization: The choice of the nitrogen protecting group can impact the nucleophilicity of the nitrogen and the overall conformation of the molecule, thereby affecting the ease of cyclization.

    • Solution: The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for the azetidine nitrogen.[4] It can be readily removed under acidic conditions. Other groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed and offer different deprotection strategies.

Logical Relationship of Side Product Formation:

G cluster_0 Reaction Conditions cluster_1 Desired Product cluster_2 Side Products High_Conc High Concentration Dimer_Polymer Dimer/Polymer (Intermolecular Reaction) High_Conc->Dimer_Polymer Favors Strong_Hindered_Base Strong/Hindered Base Alkene Alkene (Elimination) Strong_Hindered_Base->Alkene Promotes Poor_LG Poor Leaving Group Poor_LG->Dimer_Polymer Allows time for Poor_LG->Alkene Can lead to Azetidine Azetidine (Intramolecular Cyclization)

Sources

Technical Support Center: Navigating the Labyrinth of Azetidine Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators, to your dedicated resource for mastering the intricacies of azetidine chemistry. As a Senior Application Scientist, I've witnessed firsthand the immense potential of these strained four-membered rings in medicinal chemistry and drug development.[1] However, their inherent ring strain, the very feature that imparts unique reactivity, can also be a source of frustration during reaction workup and purification.[2] This guide is designed to be your trusted companion, offering field-proven insights and troubleshooting strategies to preserve the integrity of your precious azetidine intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common challenges encountered during the isolation and purification of azetidine derivatives in a practical question-and-answer format.

Q1: My azetidine intermediate seems to be decomposing during aqueous workup. What are the likely causes and how can I prevent this?

A1: Decomposition during aqueous workup is a frequent issue, primarily driven by the inherent ring strain of the azetidine core (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions.[2] The most common culprit is exposure to acidic conditions, which can protonate the azetidine nitrogen, activating the ring for nucleophilic attack.

Root Causes & Mechanistic Insight:

  • Acid-Mediated Ring Opening: The presence of even mild acids can lead to protonation of the azetidine nitrogen. This azetidinium ion is highly electrophilic and susceptible to attack by nucleophiles (e.g., water, counter-ions), leading to ring cleavage. The rate of this decomposition is highly dependent on the pKa of the azetidine nitrogen; lower pKa values generally correlate with greater stability in acidic media.[3]

  • Intramolecular Decomposition: If your azetidine derivative possesses a suitably positioned internal nucleophile, such as a pendant amide group, you may be observing an acid-mediated intramolecular ring-opening.[3]

Troubleshooting & Preventative Measures:

  • Maintain Neutral or Mildly Basic pH: During extractions, use saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) for your aqueous washes instead of water, which can be slightly acidic due to dissolved CO₂. Avoid acidic washes (e.g., dilute HCl, NH₄Cl) unless your azetidine is known to be stable under these conditions.

  • Minimize Contact Time: Perform your aqueous extractions swiftly and efficiently. Prolonged exposure to the aqueous phase increases the risk of hydrolysis.

  • Low-Temperature Workup: Conduct your workup at lower temperatures (0-5 °C) by pre-chilling your solvents and using an ice bath. This will slow down the rate of potential decomposition reactions.

  • Protecting Group Strategy: The choice of the N-protecting group is critical. Electron-withdrawing groups like tert-butoxycarbonyl (Boc) or carbamates can decrease the basicity (and thus the pKa) of the azetidine nitrogen, rendering it less prone to protonation and subsequent decomposition.[3][4]

Q2: I'm observing significant product loss and streaking during silica gel column chromatography. Is my azetidine decomposing on the column?

A2: Yes, this is a strong possibility. Silica gel is inherently acidic and can promote the decomposition of sensitive azetidines. The Lewis acidic sites on the silica surface can interact with the azetidine nitrogen, facilitating ring-opening or other side reactions. There are documented cases where silica gel treatment of an N-aryl-2-vinylazetidine led to a ring-contraction product.[5]

Troubleshooting & Best Practices for Chromatography:

  • Deactivate the Silica Gel: Neutralize the acidic nature of the silica gel by preparing your slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N; typically 0.1-1% v/v).

  • Alternative Stationary Phases: Consider using alternative, less acidic stationary phases like alumina (basic or neutral) or treated silica (e.g., NH-silica).[6]

  • Rapid Purification: Do not let your compound sit on the column for extended periods. Load the column and begin elution immediately.

  • Solvent Choice: Use a solvent system that provides good separation and allows for rapid elution of your compound.

  • Dry Loading: If your compound is sensitive, consider adsorbing it onto a small amount of deactivated silica or Celite® and loading it onto the column as a dry powder. This can minimize direct contact with the bulk silica gel in its most active state.

  • Minimize Product Loss: For particularly sensitive compounds, using exclusively diethyl ether for workup and column chromatography has been shown to minimize product loss.[7]

Q3: What is the best N-protecting group to use for enhancing the stability of my azetidine intermediate during workup?

A3: The optimal N-protecting group will depend on the specific reaction conditions and the desired downstream transformations. However, for enhancing stability during workup, the following are excellent choices:

Protecting GroupStructureKey Advantages for Workup StabilityConsiderations
Boc (tert-butoxycarbonyl)-CO₂tBuReduces the basicity of the azetidine nitrogen, increasing stability to mild acids. Generally stable to a wide range of non-acidic reagents.Can be cleaved under strongly acidic conditions, which may not be compatible with all azetidine cores.
Cbz (Carboxybenzyl)-CO₂BnSimilar to Boc, it reduces nitrogen basicity. It is stable to acidic and basic conditions.Typically removed by catalytic hydrogenation, which may not be compatible with other functional groups in the molecule.
Sulfonyl (e.g., Tosyl, Nosyl)-SO₂RStrongly electron-withdrawing, significantly reducing the nucleophilicity and basicity of the nitrogen, imparting high stability.Removal often requires harsh conditions (e.g., strong reducing agents), which may not be suitable for complex molecules.

The use of a Boc protecting group has been shown to attenuate the nucleophilicity of the azetidine nitrogen, preventing undesired intramolecular rearrangements.[4]

Experimental Protocols

Protocol 1: General Workup Procedure for N-Boc Protected Azetidines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NaHCO₃

    • Brine (saturated aqueous NaCl)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate in vacuo at a low temperature (< 30 °C) to minimize potential decomposition.[7]

  • Purification: Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent system.[4]

Visualizing Decomposition Pathways and Prevention

To better understand the chemical principles at play, the following diagrams illustrate the key decomposition pathway and preventative strategies.

cluster_Decomposition Acid-Catalyzed Ring Opening Azetidine Azetidine Intermediate Protonation Protonation (H+) Azetidine->Protonation Azetidinium Azetidinium Ion (Activated) Protonation->Azetidinium Nucleophile Nucleophilic Attack (e.g., H₂O) Azetidinium->Nucleophile Opened Ring-Opened Product (Decomposition) Nucleophile->Opened

Fig. 1: Acid-catalyzed decomposition pathway of azetidines.

cluster_Prevention Strategies to Prevent Decomposition During Workup cluster_WorkupStrategies cluster_ChromaStrategies Workup Aqueous Workup pH_Control Maintain pH 7-8 (e.g., NaHCO₃ wash) Workup->pH_Control Temp_Control Low Temperature (0-5 °C) Workup->Temp_Control Time_Control Minimize Contact Time Workup->Time_Control Chromatography Column Chromatography Deactivate_Silica Deactivate Silica (e.g., 1% Et₃N in eluent) Chromatography->Deactivate_Silica Alt_Phase Use Alternative Phase (e.g., Alumina, NH-Silica) Chromatography->Alt_Phase Rapid_Elution Perform Rapid Elution Chromatography->Rapid_Elution

Fig. 2: Key preventative measures during workup and purification.

References

  • Welsch, M. A., et al. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 5(9), 819-831. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3289-3304. [Link]

  • Richardson, A. D., et al. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemical Science, 11(29), 7553-7561. [Link]

  • Glinkerman, C. M., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 87(20), 13533-13545. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47058-47085. [Link]

  • Bott, T. M., & West, F. G. (2012). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Chemical Reviews, 112(7), 3756-3803. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 26, 2026, from [Link]

  • Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100080. [Link]

  • Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1761-1766. [Link]

  • Sani, F. A., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Organic Letters, 22(15), 5899-5903. [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

  • Guda, M. R., et al. (2023). Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study. The Journal of Organic Chemistry, 88(12), 8031-8040. [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1007638. [Link]

Sources

Managing diastereoselectivity in substituted azetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researcher. This guide is designed to serve as a dedicated resource for managing diastereoselectivity in substituted azetidine synthesis. As Senior Application Scientists, we understand that controlling stereochemistry in these strained four-membered rings is a significant challenge. This center provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of your synthetic route and achieve your desired stereochemical outcome.

Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to induce diastereoselectivity in azetidine synthesis?

There are three fundamental strategies to control the formation of a new stereocenter relative to an existing one:

  • Substrate Control: This is the most common approach, where a pre-existing stereocenter in the starting material directs the stereochemical outcome of the ring-forming reaction. For example, in the cyclization of an enantiopure γ-amino alcohol derivative, the stereocenter bearing the hydroxyl or amino group will influence the facial selectivity of the intramolecular attack, leading to a preferred diastereomer.

  • Auxiliary Control: A chiral auxiliary is temporarily attached to the achiral starting material to direct the stereoselective reaction. After the azetidine ring is formed, the auxiliary is cleaved. The Ellman tert-butanesulfinamide is a powerful example, used to generate sulfinimines that undergo diastereoselective organometallic additions before cyclization.[1][2] This method allows access to a broad range of enantioenriched C2-substituted azetidines.[2]

  • Reagent/Catalyst Control: A chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) creates a chiral environment around the substrate, favoring one reaction pathway over the other.[1] This is particularly powerful for constructing azetidines from achiral precursors, such as in the copper-catalyzed boryl allylation of azetines for accessing chiral 2,3-disubstituted azetidines.[3]

Q2: Which synthetic methods are most commonly used for creating substituted azetidines where diastereoselectivity is a concern?

Several robust methods are employed, with the choice depending on the desired substitution pattern:

  • Intramolecular Cyclization: This is a workhorse strategy, typically involving the cyclization of a γ-amino alcohol, γ-haloamine, or a similar 1,3-difunctionalized precursor.[4] The reaction proceeds via an intramolecular SN2 reaction, where the stereochemical outcome is often highly predictable.

  • [2+2] Cycloadditions: The reaction between an imine and an alkene (or ketene), known as the Staudinger reaction or aza Paternò-Büchi reaction for photochemical variants, can form the azetidine ring in a single step.[5][6] Controlling diastereoselectivity here depends on the geometry of the reactants and the reaction mechanism (concerted vs. stepwise).[6]

  • Reduction of β-Lactams (Azetidin-2-ones): Chiral β-lactams, which are readily accessible via the Staudinger reaction, can be reduced to the corresponding azetidines. The diastereoselectivity of the reduction can be controlled by the choice of reducing agent and the existing stereocenters on the lactam ring.[1]

  • Strain-Release Reactions: Novel methods utilize highly strained precursors like azabicyclo[1.1.0]butanes, which react with organometallics in a modular fashion to construct functionalized azetidines.[5]

Q3: How do I accurately determine the diastereomeric ratio (d.r.) of my azetidine product?

The most reliable and common method is high-resolution Proton NMR (¹H NMR) .

  • Principle: Diastereomers are distinct compounds with different physical properties, including their NMR spectra. Protons in different diastereomeric environments will have slightly different chemical shifts (δ) and coupling constants (J).

  • Procedure: Identify a clean, well-resolved signal (or set of signals) corresponding to a specific proton in your molecule that is unique to each diastereomer. The C2-H or C4-H protons of the azetidine ring are often ideal candidates. Integrate the area under these distinct peaks. The ratio of the integrals directly corresponds to the diastereomeric ratio of your sample.

  • Confirmation: For unambiguous assignment, advanced NMR techniques like 2D-NOESY or ROESY can be used to confirm the relative stereochemistry of the major and minor diastereomers by observing through-space correlations between protons.

Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction yields a poor diastereomeric ratio (e.g., close to 1:1). How can I improve selectivity?

A low d.r. indicates that the energy difference between the transition states leading to the two diastereomers is minimal. Your goal is to increase this energy gap.

Answer:

This is a classic optimization problem that requires systematically evaluating the reaction parameters that govern the transition state energies.

1. Lower the Reaction Temperature:

  • Causality: According to the Eyring equation, the influence of the activation energy difference (ΔΔG‡) on the product ratio is magnified at lower temperatures. Reactions that are poorly selective at room temperature can often become highly selective at 0 °C, -20 °C, or even -78 °C.[4] This is often the most effective first step.

  • Action: Rerun your reaction at a significantly lower temperature. Be aware that reaction times will increase substantially. Monitor the reaction by TLC or LC-MS to determine the new endpoint.

2. Screen Solvents:

  • Causality: The polarity and coordinating ability of the solvent can differentially stabilize the diastereomeric transition states. A more polar solvent might stabilize a more polar transition state, while a non-coordinating, non-polar solvent may favor a more compact, sterically driven transition state.

  • Action: Create a solvent screen using a range of polarities. See the table below for a typical example based on an intramolecular cyclization.

SolventDielectric Constant (ε)Typical ObservationRationale
Toluene2.4Often improves selectivityNon-polar, non-coordinating. Favors sterically controlled, compact transition states.
THF7.6Common starting pointModerately polar, coordinating. Solubilizes many reagents.
CH₂Cl₂9.1Variable resultsCan participate in hydrogen bonding, may alter transition state geometry.
Acetonitrile37.5Can decrease selectivityHighly polar, may disrupt key intramolecular interactions (e.g., chelation) that enforce selectivity.

3. Modify Reagents and Steric Bulk:

  • Causality: The steric hindrance of your reactants directly impacts the transition state. Increasing the size of a protecting group or a non-participating substituent can create a stronger steric bias, forcing the reaction through a single, less-hindered pathway.

  • Action:

    • Protecting Group: If your substrate has a protecting group (e.g., on the nitrogen), try changing it. A switch from a small Boc group to a bulkier Cbz or a sterically demanding sulfonyl group can dramatically alter selectivity.

    • Base/Counter-ion: In base-mediated reactions, the size and nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence aggregation and chelation in the transition state. For example, using a bulky base like LHMDS instead of NaH can change the outcome.[5]

Problem 2: The major diastereomer I've isolated is the opposite of what was predicted by standard models. Why?

This indicates that the assumed transition state model is incorrect for your specific system, or that you are observing a thermodynamically controlled product rather than the kinetically controlled one.

Answer:

1. Re-evaluate the Transition State: Chelation vs. Non-Chelation Control

  • Causality: In substrates with nearby Lewis basic groups (e.g., ethers, protected amines), a metal counter-ion from your base or reagent (like Li⁺, Mg²⁺, Zn²⁺) can form a rigid, cyclic pre-transition state complex. This chelation control can lock the conformation and lead to a stereochemical outcome opposite to what a standard non-chelated, sterically-driven model (e.g., Felkin-Anh) would predict.

  • Action:

    • To favor chelation: Use reagents with strongly coordinating cations (Li⁺, Mg²⁺) in non-coordinating solvents (toluene, hexane).

    • To disrupt chelation: Use reagents with non-coordinating cations (K⁺ with a crown ether) or switch to highly polar, coordinating solvents (HMPA, DMPU, or even protic solvents if compatible) that will solvate the cation and prevent it from forming a bridge.

2. Kinetic vs. Thermodynamic Control:

  • Causality: The desired product (kinetic) may form faster but be less stable than the undesired diastereomer (thermodynamic). If the reaction conditions allow for reversibility (e.g., a proton that can be removed and re-added), the initial kinetic product mixture can equilibrate over time to favor the more stable thermodynamic product.

  • Action:

    • To favor the kinetic product: Run the reaction at the lowest possible temperature for the shortest time required for full conversion of the starting material.[4] Use a strong, non-nucleophilic base to ensure rapid and irreversible deprotonation.

    • To test for equilibration: Take the pure, desired kinetic product and resubmit it to the reaction conditions (e.g., with the base at a higher temperature) but without the starting material. If it isomerizes to the other diastereomer, you have confirmed that the reaction is reversible and under thermodynamic control at those conditions.

Key Experimental Protocols & Visualizations
Workflow: Troubleshooting Poor Diastereoselectivity

The following diagram outlines a logical workflow for addressing suboptimal diastereoselectivity in your azetidine synthesis.

G start Poor d.r. Observed (e.g., < 5:1) check_sm Verify Starting Material (Enantiopurity, Purity) start->check_sm First Step temp Decrease Temperature (-20°C to -78°C) solvent Screen Solvents (Toluene, THF, CH2Cl2) temp->solvent No/Minor Improvement success Improved d.r. (> 10:1) temp->success sterics Modify Steric Bulk (Protecting Groups, Base) solvent->sterics No/Minor Improvement solvent->success sterics->success fail Still Poor d.r. sterics->fail No/Minor Improvement check_sm->start SM Impure check_sm->temp SM OK rethink Re-evaluate Mechanism (Chelation vs. Kinetic/Thermo) fail->rethink

Caption: A decision tree for systematically troubleshooting and optimizing diastereoselectivity.

Mechanism: Diastereoselective Intramolecular Cyclization

This diagram illustrates the SN2 cyclization of a protected γ-amino alcohol to form a 2-substituted azetidine, a common diastereoselective transformation.

Caption: General mechanism for diastereoselective azetidine formation via intramolecular cyclization.

Protocol 1: Diastereoselective Azetidine Synthesis via Superbase-Induced Cyclization

This protocol is adapted from a general method for the regio- and diastereoselective synthesis of 2-arylazetidines from oxiranes and protected anilines.[4] It relies on kinetic control at low temperatures.

Materials:

  • N-Boc-aniline derivative (1.0 equiv)

  • Substituted oxirane (1.1 equiv)

  • Potassium tert-butoxide (KOtBu), 1.0 M solution in THF (2.2 equiv)

  • n-Butyllithium (nBuLi), 1.6 M solution in hexanes (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reactor Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the N-Boc-aniline derivative (1.0 equiv). Dissolve it in anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add the KOtBu solution (2.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 10 minutes.

  • Superbase Formation: Add the nBuLi solution (2.2 equiv) dropwise. The solution may change color. Stir for an additional 20 minutes at -78 °C to ensure complete metalation.

  • Electrophile Addition: In a separate flask, dissolve the oxirane (1.1 equiv) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS by quenching small aliquots in saturated NH₄Cl. A typical reaction time is 2-4 hours.[4]

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and diethyl ether (or ethyl acetate). Separate the layers. Extract the aqueous phase two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the major diastereomer.

References
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 26, 2026, from [Link]

  • Woźniak, K., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]

  • Madarász, Z., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved January 26, 2026, from [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Retrieved January 26, 2026, from [Link]

  • Cardillo, G., et al. (2007). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. Retrieved January 26, 2026, from [Link]

  • Feula, A., et al. (2016). Diastereoselective Preparation of Azetidines and Pyrrolidines. Tetrahedron. Retrieved January 26, 2026, from [Link]

  • Voss, J. D., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Wang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mono- vs. Difluoro-Substituted Azetidines in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Azetidines

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for imparting three-dimensionality and favorable physicochemical properties to drug candidates.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif.[1][2] Its inherent ring strain and defined conformational preferences offer a unique structural platform that can enhance solubility, metabolic stability, and receptor binding affinity.[2][3]

The strategic incorporation of fluorine into these scaffolds has become a cornerstone of drug design.[4] Fluorination can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic fate, often leading to significant improvements in its pharmacokinetic profile.[4][5] This guide provides an in-depth comparison of mono- and difluoro-substituted azetidines, moving beyond simple observation to explore the underlying physicochemical principles that govern their performance in critical biological assays. We will dissect the causal relationships between the degree of fluorination and outcomes in metabolic stability and membrane permeability, providing researchers with the foundational knowledge and practical protocols to make informed decisions in their drug discovery campaigns.

The Physicochemical Cascade: How Fluorine Substitution Governs Azetidine Properties

The biological behavior of a drug candidate is not a matter of chance; it is a direct consequence of its physicochemical properties. For fluorinated azetidines, the number and position of fluorine atoms initiate a cascade of effects that dictate everything from basicity to membrane partitioning.

Basicity (pKa) Modulation

The basicity of the azetidine nitrogen is a critical parameter influencing off-target effects, particularly hERG inhibition, and bioavailability.[1] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atom, thereby lowering its ability to accept a proton.

  • Mono-fluorination: A single fluorine atom significantly reduces the pKa of the azetidine nitrogen compared to its non-fluorinated counterpart. The magnitude of this reduction is dependent on the distance between the fluorine and the nitrogen.

  • Di-fluorination (gem-difluoro): The introduction of a second fluorine atom on the same carbon (a CF₂ group) amplifies this inductive effect, leading to a further, often substantial, decrease in basicity.[6]

This predictable modulation of pKa is a primary tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, directly impacting its interaction with targets and its absorption and distribution profile.[7]

Lipophilicity (LogP) Nuances

The impact of fluorination on lipophilicity is more complex than its effect on basicity.[6] While often used to increase lipophilicity (e.g., a CF₃ group), single or gem-difluoro substitutions on an aliphatic ring can either increase or decrease LogP. This outcome depends on the interplay between the hydrophobic nature of fluorine and the reduction of surrounding C-H bond polarity. The spatial orientation of the fluorine atoms relative to the rest of the molecule plays a crucial role in the overall effect on lipophilicity.[6] In many cases, gem-difluorination can act as a bioisostere for a carbonyl or ether oxygen, introducing polarity without the hydrogen bond donor/acceptor characteristics.[6]

Conformational Control

The substitution of hydrogen with fluorine can introduce conformational biases that lock the azetidine ring into a preferred pucker.[7] This conformational anchoring can pre-organize the molecule for optimal binding to its biological target, thereby improving potency and selectivity.[8] Difluoro-substitution can exert a more pronounced conformational effect than mono-substitution, offering a more rigid scaffold for presentation to a binding pocket.

G cluster_input Structural Modification cluster_physchem Physicochemical Consequences cluster_output Biological Impact Input Substitution on Azetidine Ring Electronics Altered Inductive Effect Input->Electronics Mono- vs. Di-Fluoro Properties Modulated pKa & LogP Conformational Rigidity Electronics->Properties Governs Assays Metabolic Stability Membrane Permeability Target Affinity Properties->Assays Directly Influences

Caption: Causal relationship from chemical modification to biological outcome.

Comparative Analysis in Key In Vitro ADME Assays

The true test of a drug candidate's potential lies in its performance in biological assays. Here, we compare how mono- and difluoro-substituted azetidines typically behave in two critical assays for early drug discovery: metabolic stability and membrane permeability.

Metabolic Stability: The Microsomal Stability Assay

Metabolism, particularly oxidative metabolism by Cytochrome P450 (CYP) enzymes, is a primary route of drug clearance.[9] Fluorination is a widely used strategy to block metabolically labile sites.[9][10]

  • Mechanism of Protection: CYP-mediated oxidation often begins with the abstraction of a hydrogen atom from a C-H bond. Replacing this hydrogen with a fluorine atom effectively blocks this metabolic pathway due to the much greater strength of the C-F bond compared to the C-H bond.[9]

  • Mono-fluoroazetidines: If a specific C-H bond on the azetidine ring is identified as a primary site of metabolism, its replacement with a single fluorine atom can significantly enhance metabolic stability. However, metabolism may shift to other positions on the molecule.

  • Difluoro-azetidines: A gem-difluoro (CF₂) group is exceptionally resistant to oxidative metabolism.[6] It not only blocks metabolism at its site of introduction but can also exert a powerful deactivating effect on adjacent positions through induction, often leading to a dramatic increase in the molecule's half-life.[11]

G cluster_workflow Metabolic Stability Workflow Start Test Compound (Fluorinated Azetidine) Incubate Incubate with Liver Microsomes + NADPH Start->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Time points (0, 5, 15, 30 min) Analyze LC-MS/MS Analysis of Parent Compound Quench->Analyze Result Calculate Intrinsic Clearance (Clint) Analyze->Result

Caption: Experimental workflow for the microsomal stability assay.

Table 1: Comparative Metabolic Stability Data (Data is illustrative, based on typical findings reported in the literature[6])

CompoundSubstitutionIntrinsic Clearance (Clint, µL/min/mg)Half-life (t½, min)
Azetidine Analog ANone (H)150< 5
Azetidine Analog B3-Fluoro4515.4
Azetidine Analog C3,3-Difluoro< 5> 138

As the data illustrates, difluorination often provides a more robust shield against metabolism than monofluorination.

Membrane Permeability: PAMPA and Caco-2 Assays

A drug's ability to cross biological membranes is fundamental to its absorption and distribution.[12] Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are used to predict this behavior.

  • Governing Factors: Permeability is largely governed by a molecule's lipophilicity, size, and hydrogen bonding capacity.[12][13] The modulation of pKa by fluorination is also critical, as the neutral form of a molecule is generally more permeable than its ionized form.[5]

  • Mono- vs. Difluoro Impact: The effect here is less straightforward than in metabolic stability.

    • If monofluorination leads to a favorable increase in LogP without significantly altering other properties, permeability may increase.

    • Difluorination, by significantly lowering the pKa, can increase the fraction of the neutral, more permeable species at physiological pH, potentially enhancing permeability. However, the introduction of the polar CF₂ group could also decrease passive diffusion depending on the overall molecular context.

    • A comprehensive study on fluorinated azetidines and related heterocycles found that both LogP and pKa are major determinants of permeability, with no simple rule applying to all cases.[6] The specific substitution pattern and overall molecular structure are key.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro metabolic stability of mono- and difluoro-substituted azetidines by measuring their rate of disappearance when incubated with HLM.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 ng/mL Verapamil)

  • Positive control (e.g., Testosterone)

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix of phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the master mix to a 96-well plate. Add 1 µL of test compound (1 µM final concentration) to appropriate wells. Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Causality Insight: Pre-incubation allows the compound to equilibrate and bind to the microsomes before the metabolic reaction is initiated.

  • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for CYP450 enzyme activity.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing 3 volumes of ice-cold acetonitrile with an internal standard.

    • Causality Insight: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins and serves to extract the remaining compound for analysis. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing: Centrifuge the quenched plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of mono- and difluoro-substituted azetidines across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Phospholipid mixture (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (10 mM stock in DMSO)

  • High and low permeability controls (e.g., Propranolol and Ranitidine)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the phospholipid mixture onto the filter membrane of each well in the donor plate.

    • Causality Insight: This lipid layer forms the artificial membrane that mimics the lipid bilayer of a cell, providing a barrier for passive diffusion.

  • Prepare Donor Solutions: Dilute the test compounds and controls to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be <1%.

  • Start Assay: Add 200 µL of the donor solutions to the coated donor plate wells. Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are immersed in the acceptor solution.

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours without shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - [C_A]/[C_eq])] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

    • Where [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Synthesis Considerations

The accessibility of these building blocks is a key consideration for any research program.[14] While the synthesis of the azetidine core can be challenging, numerous methods have been developed.[3][15][16] The introduction of fluorine often requires specialized reagents and conditions.

  • Monofluorination: Can often be achieved via nucleophilic fluorination of a corresponding alcohol precursor using reagents like DAST or Deoxo-Fluor®.[17]

  • Difluorination: Gem-difluoroazetidines are typically synthesized from ketone precursors using reagents such as DAST or by building the ring from a pre-fluorinated fragment.[6]

The choice of synthetic route can be influenced by the desired substitution pattern and stereochemistry, and early consideration of synthetic feasibility is crucial.

Conclusion and Future Perspectives

The choice between mono- and difluoro-substitution on an azetidine ring is a nuanced decision that requires a deep understanding of the downstream consequences on physicochemical properties and biological performance.

  • Monofluorination is an effective strategy for blocking a specific, known metabolic hot-spot or for subtly tuning pKa and lipophilicity.

  • Difluorination offers a more robust metabolic shield and a greater impact on basicity and conformation. It is particularly valuable when extensive metabolic liability needs to be addressed or when a significant reduction in pKa is desired to mitigate off-target effects.

The data clearly indicates that while both strategies are valuable, difluorination often provides a more profound and predictable improvement in metabolic stability.[6] The effect on permeability is more complex and must be evaluated on a case-by-case basis, as it results from a delicate balance of altered pKa and lipophilicity.[6][12]

Future research should focus on developing novel synthetic methodologies to access a wider range of selectively fluorinated azetidines. Furthermore, correlating in vitro assay data with in vivo pharmacokinetic outcomes will continue to refine our understanding and enable more predictive, rational drug design.

References

  • Title: Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL: [Link]

  • Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL: [Link]

  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central URL: [Link]

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: PubMed Central URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central URL: [Link]

  • Title: Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes Source: National Institutes of Health URL: [Link]

  • Title: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination Source: Domainex URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Preprints.org URL: [Link]

  • Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning Source: PubMed Central URL: [Link]

  • Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly Source: National Institutes of Health URL: [Link]

  • Title: Azetidine: Basicity and Preparation Source: YouTube URL: [Link]

  • Title: New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors Source: PubMed URL: [Link]

  • Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Royal Society of Chemistry URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties Source: PubMed URL: [Link]

  • Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: PubMed Central URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed URL: [Link]

  • Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning Source: Wiley Online Library URL: [Link]

  • Title: Structures of some azetidine‐based drugs Source: ResearchGate URL: [Link]

  • Title: Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Fluorinated N-Heterocycles

In the landscape of modern drug discovery and development, the incorporation of fluorinated motifs and strained ring systems, such as azetidines, has become a cornerstone for modulating the physicochemical and pharmacokinetic properties of lead compounds. The title compound, tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate, exemplifies this trend, merging a lipophilic tert-butoxycarbonyl (Boc) protecting group, a strained azetidine core, and a polar 2,2-difluoroethyl substituent. The precise and robust analytical characterization of such molecules is paramount for ensuring purity, monitoring stability, and understanding metabolic fate.

This guide provides an in-depth technical comparison of mass spectrometry (MS) for the analysis of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate, contextualized against alternative analytical techniques. We will delve into the predictable fragmentation pathways under electrospray ionization (ESI), present a detailed liquid chromatography-mass spectrometry (LC-MS) protocol, and offer a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with alternative detection methods.

I. Unraveling the Molecular Signature: Mass Spectrometry Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a premier analytical tool for the sensitive and selective analysis of small molecules in complex matrices.[1] Its ability to provide molecular weight information and structural insights through fragmentation makes it indispensable in pharmaceutical research.

A. Ionization and Expected Mass-to-Charge Ratio (m/z)

Given the presence of a basic nitrogen atom within the azetidine ring, tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate is readily amenable to positive mode electrospray ionization (ESI+). The protonated molecule, [M+H]⁺, is expected to be the most abundant ion in the full scan mass spectrum.

  • Molecular Formula: C₁₀H₁₈F₂N₂O₂

  • Monoisotopic Mass: 236.1336

  • Expected [M+H]⁺: m/z 237.1414

B. Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) experiments, utilizing collision-induced dissociation (CID), provide characteristic fragment ions that are crucial for structural confirmation. The fragmentation of the protonated molecule is anticipated to be dominated by the lability of the Boc protecting group, followed by cleavages within the azetidine ring and the difluoroethyl substituent.

The most prominent fragmentation pathway for Boc-protected amines involves the neutral loss of isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a total loss of 100 Da.[2][3] This proceeds through a characteristic elimination reaction. Further fragmentation would likely involve the azetidine ring and the N-substituent.

Key Predicted Fragmentations:

  • Loss of the Boc Group: The most facile fragmentation is the loss of the entire tert-butoxycarbonyl group through the elimination of isobutylene (C₄H₈) and carbon dioxide (CO₂), leading to the deprotected amine.

    • [M+H]⁺ (m/z 237.14) → [M+H - C₄H₈ - CO₂]⁺ (m/z 137.08)

  • Loss of Isobutylene: A primary loss of isobutylene from the protonated molecule is a hallmark of Boc-protected compounds.[3]

    • [M+H]⁺ (m/z 237.14) → [M+H - C₄H₈]⁺ (m/z 181.08)

  • Azetidine Ring Opening: Cyclic amines can undergo ring-opening fragmentation.[4] Cleavage of the C-C bonds within the strained four-membered ring is a probable event.

  • Cleavage of the N-substituent: Alpha-cleavage adjacent to the azetidine nitrogen is a common fragmentation pathway for amines.[5][6] This could lead to the loss of the difluoroethyl group or fragments thereof.

  • Loss of HF: Compounds containing fluorine atoms can undergo the neutral loss of hydrogen fluoride (HF, 20 Da).

Fragmentation_Pathways M_H [M+H]⁺ m/z 237.14 Fragment_A [M+H - C₄H₈]⁺ m/z 181.08 M_H->Fragment_A - C₄H₈ Fragment_B [M+H - C₄H₈ - CO₂]⁺ m/z 137.08 M_H->Fragment_B - C₄H₈ - CO₂ (100 Da loss) Fragment_A->Fragment_B - CO₂ Fragment_C Azetidine Ring Fragments Fragment_B->Fragment_C Fragment_D Loss of Difluoroethyl Moiety Fragment_B->Fragment_D

Caption: Predicted major fragmentation pathways of protonated tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate.

II. Experimental Protocol: A Robust LC-MS/MS Method

The following protocol outlines a general-purpose, high-sensitivity LC-MS/MS method suitable for the quantitative analysis of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate in a research or quality control setting.

A. Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol. Serially dilute with a 50:50 mixture of methanol and water to create working standards and calibration curves.

  • Matrix Samples (e.g., Plasma, Reaction Mixture): Perform a protein precipitation or a simple dilute-and-shoot approach depending on the complexity of the matrix. For protein precipitation, add three parts of cold acetonitrile to one part of the sample, vortex, and centrifuge. Analyze the supernatant.

B. Liquid Chromatography Conditions

Due to the polar nature of the analyte, a reversed-phase separation with a C18 column and an acidic mobile phase modifier is recommended to ensure good peak shape and retention.[5]

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column with a particle size of ≤ 3 µm (e.g., 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate. The gradient should be optimized to achieve good separation from any impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 10 µL.

C. Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.

  • Multiple Reaction Monitoring (MRM) Transitions (for Triple Quadrupole):

    • Quantifier: 237.1 → 137.1 (Loss of Boc group)

    • Qualifier: 237.1 → 181.1 (Loss of isobutylene)

    • Collision energies for each transition should be optimized empirically.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Stock Stock Solution (1 mg/mL in Methanol) Working_Standards Working Standards (Serial Dilution) Stock->Working_Standards HPLC HPLC System Working_Standards->HPLC Matrix_Sample Matrix Sample (e.g., Plasma) Extraction Protein Precipitation (Acetonitrile) Matrix_Sample->Extraction Extraction->HPLC Column C18 Column Mobile_Phase Water/Acetonitrile Gradient (0.1% Formic Acid) ESI Electrospray Ionization (Positive Mode) Column->ESI MS_Analyzer Triple Quadrupole or High-Resolution MS Data_Acquisition MRM or Full Scan Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis Quantification & Confirmation

Caption: A typical experimental workflow for the LC-MS/MS analysis of the target compound.

III. A Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's identity, purity, and quantity. Here, we compare LC-MS with NMR and HPLC with alternative detectors.

Analytical Technique Strengths Weaknesses Applicability to the Target Analyte
LC-MS/MS High Sensitivity and Selectivity: Capable of detecting low concentrations, often in the picogram to nanogram range.[7] Structural Information: Provides molecular weight and fragmentation data for structural confirmation. Matrix Compatibility: Can analyze complex mixtures with minimal sample cleanup.[1]Ionization Dependent: Efficiency can vary between compounds. Quantitative Complexity: Requires a stable isotope-labeled internal standard for the most accurate quantification. Limited Isomer Resolution: May not distinguish between certain structural isomers without chromatographic separation.Excellent: Ideal for quantification in biological matrices, impurity profiling, and metabolite identification. The presence of a basic nitrogen ensures good ionization efficiency in ESI+.
NMR Spectroscopy Definitive Structure Elucidation: Provides unambiguous structural information, including stereochemistry.[8] Non-destructive: The sample can be recovered after analysis. Quantitative: qNMR can provide highly accurate quantification without the need for a specific reference standard for the analyte.[9]Lower Sensitivity: Requires higher sample concentrations (typically in the microgram to milligram range).[2] Complex Spectra: Can be challenging to interpret for complex molecules or mixtures. Longer Acquisition Times: Can be more time-consuming than MS analysis.Essential for Initial Characterization: Crucial for the initial structural confirmation of the synthesized compound. 2D NMR techniques (COSY, HSQC, HMBC) would be necessary to assign all protons and carbons.[10] Less suitable for routine high-throughput quantification.
HPLC with UV Detection Robust and Widely Available: A standard technique in most analytical laboratories. Good for Quantification: Provides reliable quantitative data for compounds with a chromophore.Lack of a Chromophore: The target analyte lacks a strong UV chromophore, leading to poor sensitivity.Poor: Not a suitable primary technique for this analyte due to the absence of a significant UV-absorbing moiety.
HPLC with Charged Aerosol Detection (CAD) Near-Universal Detection: Can detect any non-volatile and many semi-volatile compounds, irrespective of their optical properties.[11][12] Good for Quantification: Response is more uniform across different analytes compared to MS.Non-linear Response: Requires careful calibration. Sensitive to Mobile Phase Purity: Non-volatile impurities in the mobile phase can affect sensitivity. No Structural Information: Provides no molecular weight or fragmentation data.A Strong Alternative: A viable option for routine purity analysis and quantification, especially when an MS detector is not available. It overcomes the limitation of the lack of a chromophore.[13][14]

IV. Conclusion: An Integrated Analytical Approach

For the comprehensive analysis of tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate, a multi-faceted approach is recommended.

  • Initial Structure Confirmation: High-resolution mass spectrometry for accurate mass determination and NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D experiments) for unambiguous structure elucidation are indispensable.

  • Routine Quantification and Purity Analysis: LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity, making it ideal for pharmacokinetic studies, metabolite identification, and low-level impurity detection.

  • Alternative Quantitative Method: In the absence of an MS detector, HPLC with Charged Aerosol Detection (CAD) provides a robust and sensitive alternative for routine quality control and purity assessments, effectively circumventing the analyte's lack of a UV chromophore.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound and efficient analytical strategy to support the advancement of novel chemical entities like tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate.

References

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Nagi Reddy, P., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62.
  • Khattab, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4879-4889.
  • Gelb, M. H., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1743-1753.
  • Gamache, P. H., et al. (2005). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC North America, 23(2), 150-161.
  • Wilson, I. D., et al. (2005). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
  • Chemistry LibreTexts. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. Retrieved from [Link]

  • Agilent Technologies. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Bentham Science Publisher. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

  • Springer. (2009). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • National Institutes of Health. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • National Institutes of Health. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Retrieved from [Link]

  • National Institutes of Health. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Retrieved from [Link]

  • ResearchGate. (2009). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector. Retrieved from [Link]

  • ResearchGate. (n.d.). The Structure of Butyl Carbamate and of Its Water Complex in the Gas Phase. Retrieved from [Link]

  • PubMed. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Retrieved from [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2021). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • American Chemical Society. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Retrieved from [Link]

  • National Institutes of Health. (2014). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • Journal of Chemical Education. (1970). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Transformation of carbonyl compounds into gem-difluoro compounds with dibromodifluoromethane/zinc reagent. Retrieved from [Link]

  • Drug Development and Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Reddit. (2021). CAD vs MS for HPLC on compounds without chromophores?. Retrieved from [Link]

  • arXiv. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. Retrieved from [Link]

  • Hindawi. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • PubMed. (2013). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • AZoM. (2024). NMR Techniques Relevant to Small Molecule Structure Elucidation. Retrieved from [Link]

  • ResearchGate. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Difluoroethyl Azetidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Metabolic Stability in Drug Design

In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the refinement of its pharmacodynamic profile. Among these, metabolic stability is a paramount consideration. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too slowly metabolized could accumulate and lead to toxicity.[1] The liver, armed with a vast arsenal of drug-metabolizing enzymes, is the primary site of this biotransformation.[2]

This guide provides a comparative analysis of the in vitro metabolic stability of drugs containing a difluoroethyl azetidine moiety. As of the writing of this guide, no single approved drug contains this exact structural combination. Therefore, we will dissect the metabolic liabilities and advantages of each component—the azetidine ring and the difluoroethyl group—by examining approved drugs that feature these moieties separately. This composite analysis will allow us to project the metabolic profile of a hypothetical difluoroethyl azetidine-containing drug candidate and compare it against established medicines.

Our focus will be on providing researchers, scientists, and drug development professionals with a robust framework for evaluating such compounds, complete with detailed experimental protocols and an understanding of the underlying biochemical principles.

The Structural Moieties Under Investigation: A Tale of Two Components

The Azetidine Ring: A Scaffold for Enhanced Pharmacokinetics

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence in medicinal chemistry for its ability to impart favorable pharmacokinetic properties.[3][4] Its conformational rigidity and sp3-rich character can lead to improved metabolic stability, solubility, and receptor selectivity.[3] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, incorporate the azetidine motif to enhance their drug-like properties.[3] However, the inherent ring strain of azetidines can also introduce a potential for chemical or metabolic instability, such as ring-opening reactions, which must be carefully evaluated.[5][6]

The Difluoroethyl Group: A Shield Against Oxidative Metabolism

The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability.[7][8] Replacing a metabolically labile C-H bond with a stronger C-F bond can effectively block oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[7][9][10] The high electronegativity of fluorine can also alter the electronic properties of the molecule, potentially reducing its affinity for the active site of metabolizing enzymes.[11][12] While generally effective, it is crucial to note that fluorination does not universally guarantee increased stability; in some contexts, enzymatic C-F bond hydrolysis has been observed.[13]

Comparative In Vitro Metabolic Stability Analysis

To provide a practical comparison, we will examine the known metabolic profiles of three azetidine-containing drugs and juxtapose them with a scientifically reasoned projection for a hypothetical N-difluoroethyl azetidine analogue.

Compound Primary Metabolizing Enzymes Key Metabolic Pathways In Vitro Half-Life (t½) in HLM *Primary Clinical Implication
Baricitinib CYP3A4, OAT3[14]N-dealkylation, Demethylation, Hydroxylation, Hydrolysis[3]ModerateApproximately 10% of the drug is hepatically metabolized.[14]
Cobimetinib CYP3A, UGT2B7[12][14][15]Oxidation, Glucuronidation[14][15]Low to ModerateExtensively metabolized, with a significant contribution from intestinal first-pass metabolism.[15][16]
Azelnidipine CYP3A4[13][17][18][19]Extensive first-pass metabolism, no active metabolites[13][18][19]LowRapid and extensive hepatic clearance.[13]
Hypothetical N-Difluoroethyl Azetidine Compound Likely CYP3A4 (for other parts of the molecule)Blocked N-deethylation at the difluoroethyl moiety; potential for metabolism on the azetidine ring or other parts of the molecule.Predicted to be HighThe difluoroethyl group is expected to significantly reduce metabolism at the ethyl group, potentially increasing the drug's half-life and exposure.

*Qualitative assessment based on available literature. HLM = Human Liver Microsomes.

Discussion of Comparative Data
  • Baricitinib demonstrates a moderate level of metabolism, with about 10% of the drug undergoing hepatic processing, primarily by CYP3A4.[14] Its metabolic pathways are varied, including modifications to the core structure.[3] This suggests that while the azetidine ring contributes to overall stability, other parts of the molecule are susceptible to enzymatic attack.

  • Cobimetinib is subject to extensive metabolism by both Phase I (CYP3A) and Phase II (UGT2B7) enzymes.[12][14][15] The significant role of intestinal metabolism highlights that first-pass effects can be a major determinant of bioavailability for azetidine-containing compounds.[15][16]

  • Azelnidipine is a classic example of a drug with high first-pass metabolism mediated by CYP3A4, leading to low oral bioavailability.[13][17][20] This indicates that the azetidine moiety alone does not confer complete metabolic stability.

  • Our Hypothetical N-Difluoroethyl Azetidine Compound is predicted to exhibit enhanced metabolic stability compared to a non-fluorinated ethyl analogue. The difluoroethyl group would likely block N-deethylation, a common metabolic pathway for ethylamines.[7] This would force metabolism to occur at other, potentially less favorable, positions on the molecule, thereby increasing its in vitro half-life. However, the potential for enzymatic hydrolysis of the C-F bonds, although less common, should not be disregarded.[13]

Experimental Protocols for Assessing In Vitro Metabolic Stability

A thorough evaluation of in vitro metabolic stability is a cornerstone of preclinical drug development. The following are detailed protocols for key experiments.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate metabolism by CYP enzymes.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.

Methodology:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine the test compound (final concentration typically 1 µM) and pooled human liver microsomes (final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare a parallel control sample without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture into a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[11][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Liver_Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Compound, Microsomes, Buffer) pre_incubate Pre-incubate 5 min prep_mix->pre_incubate prep_control Prepare Control (No NADPH) start_reaction Add NADPH (Start Reaction) pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes.

Objective: To determine the metabolic stability of a test compound in a suspension of cryopreserved hepatocytes.

Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes and resuspend them in a pre-warmed incubation medium.

    • Determine cell viability and concentration.

  • Incubation:

    • Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension.

    • Incubate at 37°C in a shaking water bath or on an orbital shaker.

  • Time-Point Sampling and Analysis:

    • Follow the same sampling, quenching, and LC-MS/MS analysis procedure as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the in vitro half-life and intrinsic clearance as described previously.

Metabolite Identification (Met-ID)

Objective: To identify the major metabolites of a test compound formed during in vitro incubation.

Methodology:

  • Incubation:

    • Perform a larger-scale incubation using either liver microsomes or hepatocytes with the test compound (at a higher concentration, e.g., 10 µM) for a fixed time period (e.g., 60 minutes).

  • Sample Analysis:

    • Analyze the quenched and processed samples using high-resolution LC-MS/MS.

    • Compare the chromatograms of the test incubation with a control incubation (without NADPH or cells) to identify metabolite peaks.

  • Structure Elucidation:

    • Use the accurate mass and fragmentation patterns from the MS/MS data to propose structures for the observed metabolites.

Metabolic_Pathway_Prediction cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent Parent Drug (Difluoroethyl Azetidine) Hydroxylation Hydroxylation (on azetidine or other rings) Parent->Hydroxylation Oxidation Oxidation Oxidation Parent->Oxidation Glucuronidation Glucuronide Conjugate Hydroxylation->Glucuronidation Conjugation Sulfation Sulfate Conjugate Hydroxylation->Sulfation Conjugation Dealkylation N-Dealkylation (Blocked at Difluoroethyl)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[1-(2,2-difluoroethyl)azetidin-3-yl]carbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.